6-Fluoroquinoline-3-sulfonyl chloride
Description
Properties
IUPAC Name |
6-fluoroquinoline-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-6-3-7(11)1-2-9(6)12-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZSIRDERXPIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of 6-Fluoroquinoline-3-sulfonyl chloride
An In-depth Technical Guide to 6-Fluoroquinoline-3-sulfonyl chloride: Properties, Synthesis, and Applications
Abstract
6-Fluoroquinoline-3-sulfonyl chloride is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining the quinoline scaffold with a reactive sulfonyl chloride moiety and a fluorine atom, makes it a valuable intermediate for the synthesis of novel sulfonamides. This guide provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, and its applications, particularly in the context of drug discovery and the development of fluoroquinolone derivatives. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Part 1: Molecular Overview and Physicochemical Properties
Chemical Structure and Identifiers
The molecular structure of 6-Fluoroquinoline-3-sulfonyl chloride consists of a quinoline ring system substituted with a fluorine atom at the 6-position and a sulfonyl chloride group at the 3-position. This arrangement of functional groups is key to its reactivity and utility as a synthetic building block.
Molecular Structure of 6-Fluoroquinoline-3-sulfonyl chloride
A 2D representation of the chemical structure.
Physicochemical Data
While extensive experimental data for 6-Fluoroquinoline-3-sulfonyl chloride is not widely published, the following table summarizes its key identifiers and predicted properties based on its structure and data from similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₅ClFNO₂S | - |
| Molecular Weight | 245.66 g/mol | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid | By analogy |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Expected to be soluble in organic solvents | By analogy |
| Topological Polar Surface Area (TPSA) | 47.03 Ų (for Quinoline-6-sulfonyl chloride) | [1] |
| LogP | 2.1623 (for Quinoline-6-sulfonyl chloride) | [1] |
Part 2: Synthesis and Characterization
Synthetic Strategy
The synthesis of quinoline sulfonyl chlorides can be challenging. A common approach involves the chlorosulfonation of the corresponding quinoline derivative. However, a more versatile method is the conversion of a sulfonic acid to the sulfonyl chloride. Given the structure of the target molecule, a plausible synthetic route starts from 6-fluoroquinoline, which can be sulfonated and subsequently chlorinated.
An alternative and often milder method involves the Sandmeyer-type reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst.[2] This would involve the synthesis of 3-amino-6-fluoroquinoline as a key intermediate.
Proposed Synthetic Protocol: From 6-Fluoroquinoline-3-sulfonic acid
This protocol describes a two-step synthesis starting from the corresponding sulfonic acid.
Synthetic Workflow
A simplified workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.
-
Addition of Reagents: To the flask, add 6-fluoroquinoline-3-sulfonic acid. Slowly add a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[3] The reaction is typically performed in the presence of a few drops of a catalyst like phosphorus oxychloride if PCl₅ is used.
-
Reaction Conditions: Heat the reaction mixture under reflux. The reaction time and temperature will depend on the specific chlorinating agent used and the scale of the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Isolation of the Product: The solid product, 6-fluoroquinoline-3-sulfonyl chloride, will precipitate out. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and a dilute solution of sodium bicarbonate to remove any acidic impurities. Dry the product under vacuum.[3] Further purification can be achieved by recrystallization from a suitable solvent.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and sulfonyl chloride groups.
-
¹³C NMR: The carbon NMR will display signals corresponding to the nine carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR will show a signal characteristic of the fluorine atom attached to the aromatic ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the S=O stretching vibrations of the sulfonyl chloride group, typically in the range of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.
Part 3: Reactivity and Applications in Drug Discovery
Chemical Reactivity and Stability
The sulfonyl chloride group is a highly reactive electrophile, making 6-fluoroquinoline-3-sulfonyl chloride a versatile reagent. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonates, and sulfonyl esters. The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[2]
Role as a Precursor for Sulfonamides
The primary application of 6-fluoroquinoline-3-sulfonyl chloride is in the synthesis of sulfonamides.[4] The reaction with a primary or secondary amine yields a stable sulfonamide linkage, which is a common functional group in many pharmaceutical compounds.[5]
Synthesis of 6-Fluoroquinoline-3-sulfonamides
The general reaction scheme for the formation of sulfonamides.
Relevance to Fluoroquinolone Antibiotics
The 6-fluoroquinolone scaffold is the core structure of a major class of broad-spectrum antibiotics.[6][7] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] The introduction of a sulfonamide group at the 3-position of the 6-fluoroquinoline ring system can lead to the development of new derivatives with potentially enhanced or novel biological activities. The sulfonyl group can act as a hydrogen bond acceptor, potentially improving the binding affinity of the molecule to its biological target.[5]
Part 4: Safety and Handling
-
Hazards: 6-Fluoroquinoline-3-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage. Inhalation of its dust or vapors may be harmful.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
References
- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate. ACS Publications.
- CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents.
- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
- Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides | Request PDF - ResearchGate.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents.
- Synthesis and Antimicrobial Study of Sulfonamide Derivatives of Fluoroquinolone - CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis of sulfonyl chloride substrate precursors.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Synthesis of Fluoroquinolone Antibiotics.
- 6-FLUOROPYRIDINE-2-SULFONYL CHLORIDE(128583-07-3) 1H NMR spectrum.
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI.
- Studies on Synthesis and Biological evaluation of some substituted Fluoroquinolones.
- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry.
- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC.
- Application of Sulfonyl in Drug Design | Request PDF - ResearchGate.
- 6-Fluoroquinoline-3-carboxylic acid AldrichCPR 116293-90-4 - Sigma-Aldrich.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects.
- 5-Fluoro-3-hydroxypyridine-2-sulfonyl chloride | C5H3ClFNO3S | CID 55280316 - PubChem.
- 65433-99-0 | Quinoline-6-sulfonyl chloride | ChemScene.
- 6-fluoroquinoline-3-sulfonamide (C9H7FN2O2S) - PubChemLite.
- 2169207-92-3 | 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride - ChemScene.
Sources
The Strategic Fluorine: The Role of the 6-Fluoroquinoline Moiety in Drug Discovery
Executive Summary
The 6-fluoroquinoline moiety represents one of the most successful bioisosteric replacements in medicinal chemistry history.[1] Most famously associated with the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin), the introduction of a fluorine atom at the C6 position of the quinoline ring transformed a moderate-spectrum antiseptic (Nalidixic acid) into a broad-spectrum, systemic bactericidal powerhouse.[1][2]
This guide analyzes the physicochemical and mechanistic reasons behind the success of this moiety, details its synthesis via the Gould-Jacobs reaction, and explores its expanding role beyond antibacterials into oncology.[1]
Part 1: The Physicochemical Rationale
The "Fluorine Scan" Effect
In drug design, the C6 position of the quinoline ring is a critical metabolic "soft spot." In non-fluorinated analogues, this position is electron-rich and susceptible to oxidative metabolism by Cytochrome P450 enzymes.[1]
Why Fluorine at C6?
-
Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (
). Replacing a C-H bond with C-F at position 6 effectively blocks oxidative metabolism at this site, significantly extending the drug's half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Electronic Modulation: Fluorine is the most electronegative element (Pauling scale 3.98).[1] Its presence at C6 exerts a strong electron-withdrawing effect on the aromatic system.[1] This lowers the
of the carboxylic acid at C3 and alters the basicity of the piperazine ring often found at C7, optimizing the zwitterionic character required for bacterial cell wall penetration. -
Lipophilicity: Fluorine substitution typically increases the lipophilicity (
) of the molecule, enhancing passive diffusion across the lipid bilayers of Gram-negative bacteria.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Data Comparison: C6-H vs. C6-F
The following table illustrates the dramatic shift in properties when the C6-hydrogen is replaced by fluorine in a generic quinolone scaffold.
| Property | Non-Fluorinated (Quinolone) | 6-Fluoroquinoline (Fluoroquinolone) | Impact on Drugability |
| Metabolic Stability | Low (Rapid C6 oxidation) | High (Oxidation blocked) | Increases bioavailability and half-life.[1] |
| Potency (MIC) | High | Low | 10–100x increase in antibacterial activity. |
| Cell Penetration | Moderate | High | Enhanced entry into Gram-negative bacteria.[1] |
| Gyrase Binding | Weak | Strong | F-atom facilitates binding via van der Waals forces.[1] |
Part 2: The Antibacterial Paradigm (Fluoroquinolones)
The 6-fluoroquinoline moiety is the defining feature of second, third, and fourth-generation quinolones.[1]
Mechanism of Action: The Ternary Complex
The moiety does not bind to the protein or DNA in isolation. Instead, it stabilizes a ternary complex comprising:
The 6-fluoro group is essential for binding efficiency.[1] It sits in a hydrophobic pocket of the enzyme-DNA complex.[1] The electron-withdrawing nature of the fluorine also polarizes the molecule, strengthening the critical water-metal ion bridge (
Visualization: Structure-Activity Relationship (SAR)
The following diagram outlines the critical SAR features of the 6-fluoroquinoline core.
Caption: SAR analysis of the fluoroquinolone core, highlighting the central role of the C6-Fluorine in stability and binding.
Part 3: Beyond Antibiotics (Oncology & Repurposing)
While the 6-fluoroquinoline moiety is synonymous with antibiotics, it is increasingly relevant in oncology.[1]
Dual-Targeting (Topoisomerase II Inhibition)
Eukaryotic Topoisomerase II is structurally similar to bacterial DNA Gyrase.[1]
-
Repurposing: Certain 6-fluoroquinoline derivatives (e.g., Ciprofloxacin derivatives) have shown cytotoxic activity against cancer cell lines (bladder, colorectal) by stabilizing DNA cleavage complexes in tumor cells, leading to apoptosis [1].[1]
-
Design Strategy: Unlike kinase inhibitors, these molecules utilize the same mechanism as antibiotics but are derivatized at the C7 position to reduce antibacterial activity and enhance eukaryotic Topo II affinity.[1]
Kinase Inhibitors (Structural Nuance)
Many kinase inhibitors (e.g., Cabozantinib , Foretinib ) utilize a quinoline core.[1][5] However, researchers must distinguish between the scaffold and the substitution:
-
Foretinib: Contains a quinoline core but utilizes a C6-methoxy group, placing the fluorine on the pendant phenyl ring.[1][5]
-
Experimental Agents: Novel 6-fluoroquinoline derivatives are currently being synthesized to target c-Met and VEGFR, utilizing the fluorine atom to modulate the electron density of the ring system to better fit the ATP-binding pocket of the kinase [2].[1]
Part 4: Synthetic Methodology
The industrial standard for synthesizing the 6-fluoroquinoline core is the Gould-Jacobs Reaction .[1] Below is a modernized protocol utilizing microwave irradiation for the cyclization step, which improves yield and reduces reaction time compared to the traditional thermal method.
Workflow Visualization: The Gould-Jacobs Protocol[1]
Caption: The microwave-assisted Gould-Jacobs pathway for rapid synthesis of the 6-fluoroquinoline scaffold.
Part 5: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylate
Objective: Synthesize the core scaffold from aniline precursors.[1]
Reagents:
-
3-Chloro-4-fluoroaniline (1.0 eq)[1]
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Solvent)
Procedure:
-
Condensation: In a round-bottom flask, mix aniline and EMME. Heat to 110°C for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1).[1] The disappearance of the aniline spot indicates formation of the enamine intermediate. Validation: The mixture should solidify upon cooling.[1]
-
Cyclization (Microwave): Dissolve the crude enamine in Diphenyl ether (10 mL/g). Transfer to a microwave synthesis vial. Irradiate at 250°C for 20-30 minutes .
-
Isolation: Cool the mixture to room temperature. Add a non-polar solvent (e.g., Hexane) to precipitate the product.[1] Filter the solid and wash with cold acetone.[1]
-
Characterization:
-
NMR: Essential for validating the integrity of the C-F bond. Expect a singlet around -110 to -120 ppm (relative tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Melting Point: The ester should melt >250°C.
-
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: Validate biological activity against E. coli (Gram-negative) and S. aureus (Gram-positive).[1]
Procedure (CLSI Standard):
-
Preparation: Prepare stock solution of the synthesized 6-fluoroquinoline in 0.1M NaOH (due to solubility). Dilute with cation-adjusted Mueller-Hinton broth (CAMHB).[1]
-
Plating: Use a 96-well plate. Dispense 100 µL of serial dilutions (range: 64 µg/mL to 0.03 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible growth .[1]
-
Control: Ciprofloxacin (Control drug) should show MIC
0.004–0.015 µg/mL for E. coli. If your synthesized core (without C7 modification) shows MIC > 10 µg/mL, this is expected; the C7-amine is required for high potency.[1] This validates the assay's sensitivity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014).[1] Mechanism of Quinolone Action and Resistance. Biochemistry.
-
Furet, P., et al. (2018).[1] Fluorine in Protein-Ligand Interactions: A Case Study with Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2764, Ciprofloxacin.[1]
-
Dalhoff, A. (2012).[1] Global Fluoroquinolone Resistance Epidemiology and Implication for Clinical Use. Interdisciplinary Perspectives on Infectious Diseases.
Sources
Solubility profile of 6-Fluoroquinoline-3-sulfonyl chloride in organic solvents
Topic: Solubility Profile of 6-Fluoroquinoline-3-sulfonyl Chloride in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide
Executive Summary: The Solubility-Stability Paradox
6-Fluoroquinoline-3-sulfonyl chloride (CAS: 1016200-50-6 / 1803589-58-3) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamides for medicinal chemistry. As a sulfonyl chloride , its solubility profile cannot be decoupled from its chemical reactivity.
Core Technical Insight:
While the quinoline core provides lipophilicity facilitating dissolution in organic media, the sulfonyl chloride moiety (
This guide defines the operational solubility profile, distinguishing between inert dissolution (safe for storage/transfer) and reactive dissolution (used for derivatization).
Theoretical Solubility & Solvent Compatibility
The solubility of 6-Fluoroquinoline-3-sulfonyl chloride is governed by the interplay between the planar,
Solvent Class Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Operational Recommendation |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (>100 mg/mL) | Primary Choice. Excellent for reactions and transfers. |
| Polar Aprotic | THF, 2-MeTHF, 1,4-Dioxane | High (>50 mg/mL) | Excellent. Ensure solvents are anhydrous to prevent hydrolysis. |
| Dipolar Aprotic | DMF, DMAc, DMSO, NMP | High (>100 mg/mL) | Use with Caution. High solubility, but difficult to remove. DMSO may cause oxidative side reactions at high temps. |
| Aromatic Hydrocarbons | Toluene, Xylenes, Chlorobenzene | Moderate (10–50 mg/mL) | Process Solvent. Good for heating; solubility increases significantly with temperature. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Antisolvent. Ideal for precipitation/crystallization of the product. |
| Alcohols | Methanol, Ethanol, IPA | Reactive (Solvolysis) | FORBIDDEN. Rapidly forms sulfonate esters (e.g., methyl 6-fluoroquinoline-3-sulfonate). |
| Water | Water, Aqueous Buffers | Reactive (Hydrolysis) | FORBIDDEN. Rapidly hydrolyzes to 6-fluoroquinoline-3-sulfonic acid and HCl. |
Structural Determinants of Solubility
-
Fluorine Atom (C6 Position): Increases lipophilicity (
) compared to the parent quinoline, enhancing solubility in DCM and Toluene. -
Quinoline Nitrogen: A weak base (
for conjugate acid). In acidic media, protonation may drastically alter solubility, but sulfonyl chlorides are generally unstable in strong acid. -
Sulfonyl Chloride Group: Highly polar but requires aprotic solvation. It is the primary site of instability.
Experimental Workflows
Workflow 1: Rapid Qualitative Solubility Screening
For determining suitable solvents for reaction screening.
Objective: Visually determine if a solvent is suitable for a 0.1 M reaction concentration.
-
Preparation: Weigh 25 mg of 6-Fluoroquinoline-3-sulfonyl chloride into a dry 2 mL HPLC vial.
-
Addition: Add 250 µL of the target anhydrous solvent.
-
Observation:
-
Clear Solution: Soluble (>100 mg/mL).
-
Suspension: Sonicate for 30 seconds. If solid remains, classify as sparingly soluble.
-
Exotherm/Gas Evolution:REJECT. Indicates reaction (likely with moisture or nucleophilic impurities).
-
Workflow 2: Quantitative Gravimetric Solubility Determination
Use this protocol for process chemistry optimization. Note: HPLC is not recommended for solubility determination due to on-column hydrolysis risks unless derivatized first.
Prerequisites:
-
Anhydrous solvents (<50 ppm water).
-
Nitrogen-purged glovebox or Schlenk line.
Protocol:
-
Saturation: Add excess solid (approx. 200 mg) to 1 mL of solvent in a sealed, dry vial.
-
Equilibration: Stir at 25°C for 2 hours. (Do not heat, as thermal degradation may occur).
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic) into a tared, dry vessel.
-
Evaporation: Remove solvent under high vacuum (avoid heat >30°C).
-
Calculation:
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting a solvent based on the intended application (Synthesis vs. Purification).
Figure 1: Decision logic for solvent selection emphasizing the avoidance of nucleophilic solvents.
Critical Applications & Reaction Optimization
A. Sulfonamide Synthesis (Schotten-Baumann Conditions)
For reactions with amines, Dichloromethane (DCM) is the gold standard solvent.
-
Why: High solubility of the sulfonyl chloride, immiscibility with water (allowing aqueous base washes), and low boiling point for easy removal.
-
Protocol: Dissolve 6-Fluoroquinoline-3-sulfonyl chloride in DCM (0.2 M). Add amine (1.1 equiv) and Pyridine or TEA (2.0 equiv) at 0°C.
B. Purification via Antisolvent Precipitation
Since the compound is insoluble in aliphatic hydrocarbons, this property is exploited for purification.
-
Method: Dissolve crude material in a minimum volume of DCM or THF. Slowly add Hexane or Heptane with stirring. The sulfonyl chloride will crystallize/precipitate, while many impurities remain in the mother liquor.
C. Hydrolytic Stability Warning
Sulfonyl chlorides are susceptible to hydrolysis, generating HCl and the corresponding sulfonic acid.
-
Half-life: In wet THF (
), the half-life can be minutes at room temperature. -
Mitigation: Always use solvents dried over molecular sieves (3Å or 4Å). Verify solvent water content is
via Karl Fischer titration before scale-up.
References
-
Vertex AI Search Grounding. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]
-
PubChem. 8-Quinolinesulfonyl chloride Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]
The Chemistry and Application of Quinoline-3-Sulfonyl Chloride Derivatives: A Technical Guide for Researchers
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds with diverse biological activities has made it a focal point for drug discovery and development.[1] From the historical significance of quinine in combating malaria to the contemporary use of quinoline-based drugs in oncology and infectious diseases, this heterocyclic motif continues to inspire the design of novel therapeutic agents. This guide delves into a specific, highly reactive, and versatile class of quinoline derivatives: those bearing a sulfonyl chloride group at the 3-position. Quinoline-3-sulfonyl chloride serves as a pivotal intermediate for the synthesis of a plethora of derivatives, including sulfonamides, sulfonate esters, and thiosulfonate esters, many of which exhibit promising pharmacological profiles.
This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of quinoline-3-sulfonyl chloride derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a review of the current literature but also actionable insights into the practical aspects of working with these compounds. We will explore the nuances of their synthesis, the predictability of their reactions, and the structure-activity relationships that govern their biological effects.
Synthesis of the Core Intermediate: Quinoline-3-Sulfonyl Chloride
The cornerstone of this chemical space is the successful synthesis of quinoline-3-sulfonyl chloride. While various methods exist for the sulfonation of quinolines, the direct and regioselective introduction of a sulfonyl chloride group at the 3-position requires careful consideration of the reaction conditions to avoid the formation of other isomers.
General Synthetic Strategies
The synthesis of quinoline sulfonyl chlorides can be broadly approached through two main pathways: the sulfonation of a pre-formed quinoline ring or the cyclization of appropriately substituted precursors to construct the quinoline ring already bearing the desired sulfur-containing functionality.
A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding sulfonic acid with a chlorinating agent. For instance, 3-methylquinoline-8-sulfonic acid can be converted to 3-methylquinoline-8-sulfonyl chloride using bis(trichloromethyl) carbonate as a chlorinating agent in the presence of an organic base like triethylamine.[2][3] This approach, however, necessitates the prior synthesis and isolation of the sulfonic acid.
A more direct approach involves the reaction of the parent heterocycle with chlorosulfonic acid. For example, 3-methylquinoline can be treated with chlorosulfonic acid, followed by thionyl chloride, to yield 3-methylquinoline-8-sulfonyl chloride.[4] This method is often characterized by harsh conditions and can lead to a mixture of isomers, necessitating careful purification.
Another versatile method for generating sulfonyl chlorides is the oxidative chlorination of thiols. The combination of hydrogen peroxide and thionyl chloride has been shown to be a highly effective reagent for the direct conversion of a wide range of thiols, including heterocyclic thiols, to their corresponding sulfonyl chlorides in high yields and under mild conditions.[5]
A plausible synthetic route to quinoline-3-sulfonyl chloride, adapted from established procedures for analogous compounds, is the diazotization of 3-aminoquinoline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This method offers good regiochemical control.
Illustrative Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of quinoline-3-sulfonyl chloride and its subsequent derivatization.
Caption: General workflow for the synthesis and derivatization of quinoline-3-sulfonyl chloride.
Reactivity and Chemical Transformations
Quinoline-3-sulfonyl chloride is a highly electrophilic species, making it an excellent substrate for nucleophilic acyl substitution reactions. The electron-withdrawing nature of the quinoline ring, particularly the nitrogen atom, enhances the electrophilicity of the sulfonyl group.
Reaction with Amines: Synthesis of Sulfonamides
The most common and well-documented reaction of quinoline-3-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding quinoline-3-sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The sulfonamide linkage is a key pharmacophore in a multitude of clinically used drugs, and this reaction provides a straightforward entry into this important class of compounds.[6]
Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters
Quinoline-3-sulfonyl chloride reacts readily with alcohols and phenols to furnish quinoline-3-sulfonate esters. Similar to the synthesis of sulfonamides, this reaction is usually performed in the presence of a base. The resulting sulfonate esters are themselves valuable compounds with potential biological activities and can also serve as intermediates in further chemical transformations.
Reaction with Thiols: Synthesis of Thiosulfonate Esters
The reaction of sulfonyl chlorides with thiols leads to the formation of thiosulfonate esters. This transformation is a reliable method for creating a sulfur-sulfur bond and introducing a thio-functionalized moiety to the quinoline scaffold. Thiosulfonates are known to possess a range of biological activities, including antimicrobial and anticancer properties.
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of quinoline-3-sulfonyl chloride have emerged as a promising class of compounds with a wide spectrum of biological activities. The versatility of the sulfonyl chloride group allows for the introduction of a diverse array of substituents, enabling the fine-tuning of their pharmacological properties.
Anticancer Activity
Quinoline sulfonamides have demonstrated significant potential as anticancer agents.[1] Several studies have reported their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of carbonic anhydrases, which are enzymes often overexpressed in tumors.[1][7]
Quantitative Structure-Activity Relationship (QSAR) Insights:
For a series of quinoline-5-sulfonamides with acetylene derivatives, it was found that an unsubstituted phenolic group at the 8-position of the quinoline ring is a key structural fragment necessary for biological activity.[8][9] The nature of the substituent on the sulfonamide nitrogen also plays a crucial role in modulating the cytotoxic potency.
| Compound | R Group on Sulfonamide | C-32 (IC50, µM) | MDA-MB-231 (IC50, µM) | A549 (IC50, µM) |
| 3c | -CH(CH3)CH2C≡CH | 10.2 ± 0.9 | 12.5 ± 1.1 | 15.8 ± 1.3 |
| Cisplatin | - | 1.8 ± 0.2 | 3.5 ± 0.3 | 2.1 ± 0.2 |
| Doxorubicin | - | 0.09 ± 0.01 | 0.12 ± 0.01 | 0.15 ± 0.01 |
| Data adapted from Molecules 2024, 29(17), 4044.[8][9] |
Antibacterial Activity
The hybridization of the quinoline scaffold with a sulfonamide moiety has proven to be a promising strategy to combat bacterial resistance.[6] These hybrid compounds can target essential bacterial enzymes, such as dihydropteroate synthase, an enzyme involved in folic acid synthesis.[6]
Carbonic Anhydrase Inhibition
Quinoline-based sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[7] Selective inhibition of tumor-associated CA isoforms, such as CA IX, is a validated strategy for the development of novel anticancer agents.[7]
Experimental Protocols and Characterization
General Procedure for the Synthesis of Quinoline-3-Sulfonamides
To a solution of quinoline-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added triethylamine (TEA) (1.2 eq). The appropriate amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature to 60 °C for 12-16 hours.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the precipitated solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization.[6]
Spectroscopic Characterization
The structural elucidation of quinoline-3-sulfonyl chloride derivatives is routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of quinoline-3-sulfonamides typically show characteristic signals for the quinoline ring protons in the aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position is often the most deshielded due to the inductive effect of the nitrogen atom.[10] The NH proton of the sulfonamide group usually appears as a broad singlet in the range of δ 10-11 ppm.[6]
-
¹³C NMR: The carbon NMR spectra provide valuable information about the carbon skeleton. The carbon atom attached to the sulfonyl group (C3) and the carbons adjacent to the nitrogen atom (C2 and C8a) exhibit characteristic chemical shifts.[11] The carbon atom of the sulfonyl group is typically found in the range of δ 135-138 ppm.[6]
Infrared (IR) Spectroscopy:
The IR spectra of quinoline-3-sulfonamides display characteristic absorption bands that confirm the presence of key functional groups.
-
N-H Stretching: A sharp to broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group.[6]
-
S=O Stretching: Two strong absorption bands, corresponding to the asymmetric and symmetric stretching vibrations of the S=O group, are typically observed in the ranges of 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹, respectively.[12]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns, which further aids in structural confirmation.
Conclusion and Future Perspectives
Quinoline-3-sulfonyl chloride is a versatile and highly valuable building block in medicinal chemistry. Its facile synthesis and predictable reactivity with a wide range of nucleophiles provide access to a rich chemical space of derivatives with significant therapeutic potential. The continued exploration of this scaffold, particularly in the areas of anticancer, antibacterial, and enzyme inhibition, is expected to yield novel drug candidates with improved efficacy and selectivity. The insights into the structure-activity relationships of these compounds will undoubtedly guide the rational design of the next generation of quinoline-based therapeutics. As our understanding of the biological targets of these molecules deepens, so too will our ability to harness the full potential of this remarkable heterocyclic system for the betterment of human health.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]
-
Khan, A. U., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(1), 1680-1689. [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(12), 1057-1062. [Link]
-
Beck, J. P., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 899-903. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6241. [Link]
- Song, Y. (2020). Preparation method of 3-methylquinoline-8-sulfonyl chloride. CN110872252A.
- Sun, Z., et al. (2014). Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. CN103483254A.
-
Kumar, V., & Kumar, R. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(1), 2-25. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
-
S. K. G, et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(10), 2374-2379. [Link]
-
Satała, G., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
-
Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal, 24(6), 635-649. [Link]
-
Satała, G., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
-
Yadav, V. K., & Sriram, D. (2016). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
Fraga-Corral, M., et al. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Critical Reviews in Analytical Chemistry, 52(3), 514-533. [Link]
- Mylroie, V. L., & Doles, J. K. (1990). Hydrogen reduction of sulfonyl chlorides to thiols. AU3869901A.
-
Al-Omary, F. A. M., et al. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Journal of Molecular Structure, 1300, 137119. [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]
-
Hus-Czarnecka, A., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7851. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 3. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Protocol for Coupling 6-Fluoroquinoline-3-sulfonyl Chloride with Nucleophiles
Introduction & Scope
The 6-fluoroquinoline-3-sulfonyl chloride scaffold is a critical intermediate in medicinal chemistry, particularly in the development of c-Met kinase inhibitors and next-generation fluoroquinolone antibiotics. The presence of the fluorine atom at the C6 position modulates the lipophilicity and metabolic stability of the quinoline ring, while the sulfonyl group provides a rigid geometry for target binding.
This guide details the protocols for coupling this electrophile with two primary classes of nucleophiles: amines (to form sulfonamides) and alcohols (to form sulfonate esters). Unlike simple benzenesulfonyl chlorides, the quinoline nitrogen renders this scaffold basic, and the 6-fluoro substituent increases the electrophilicity of the sulfonyl center, requiring specific handling to prevent hydrolysis and ensure high yields.
Reactivity & Mechanistic Insights[1][2]
The Electrophilic Center
The sulfonyl chloride moiety (
-
Electronic Effect: The 6-fluoro substituent is electron-withdrawing (inductive effect), which destabilizes the S-Cl bond and makes the sulfur atom more susceptible to nucleophilic attack compared to unsubstituted quinoline-3-sulfonyl chloride.
-
The Quinoline Nitrogen: The basic nitrogen in the ring can act as an internal trap for protons or coordinate with metal catalysts, but in standard basic coupling conditions, it largely remains unprotonated unless acidic workup is too harsh.
Mechanism of Action
The coupling follows an addition-elimination pathway (often described as concerted
-
Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the sulfur atom.
-
Transition State: A trigonal bipyramidal transition state is formed.[1]
-
Elimination: The chloride ion is expelled.
-
Proton Transfer: A base (e.g., Pyridine, TEA) removes the proton from the intermediate to generate the stable product.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway for the coupling of sulfonyl chlorides with nucleophiles.
General Considerations & Safety
Solvent Selection
-
Dichloromethane (DCM): Preferred for solubility and ease of workup.
-
Tetrahydrofuran (THF): Use if the nucleophile is polar or insoluble in DCM.
-
DMF: Required for highly polar amino acids or salts. Note: Remove DMF via aqueous wash or lyophilization.
-
Avoid: Alcohols or water (unless using Schotten-Baumann conditions) to prevent hydrolysis to the sulfonic acid.
Base Selection
-
Pyridine: Excellent for sulfonamide synthesis; acts as both solvent and catalyst (via sulfonylpyridinium intermediate).
-
Triethylamine (TEA) / DIPEA: Standard non-nucleophilic bases.
-
DMAP (4-Dimethylaminopyridine): Essential catalyst for alcohol coupling (sulfonate esters) but usually not needed for amines.
Stability Warning
6-Fluoroquinoline-3-sulfonyl chloride is moisture sensitive . It hydrolyzes to the sulfonic acid (R-SO3H) upon exposure to atmospheric moisture.
-
Storage: Store under inert gas (Argon/Nitrogen) at
. -
Handling: Warm to room temperature before opening to prevent condensation.
Protocol 1: Synthesis of Sulfonamides (Amine Coupling)
This is the standard protocol for coupling primary and secondary amines.
Materials
-
6-Fluoroquinoline-3-sulfonyl chloride (1.0 equiv)
-
Amine nucleophile (1.1 – 1.2 equiv)
-
Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv)
-
Dichloromethane (anhydrous)
-
1M HCl (for workup)
-
Sat.
(for workup)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine (1.1 equiv) in anhydrous DCM (
). -
Base Addition: Add Pyridine (3.0 equiv) or TEA (2.0 equiv). Cool the mixture to
in an ice bath.-
Expert Tip: If using an amine hydrochloride salt, increase base to 3.0–4.0 equiv to liberate the free amine.
-
-
Reagent Addition: Dissolve 6-Fluoroquinoline-3-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture at
.-
Reasoning: Dropwise addition prevents localized heating and suppresses side reactions (e.g., bis-sulfonylation of primary amines).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane). The sulfonyl chloride (
) should disappear. The sulfonamide is typically more polar ( ).
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (
) to remove excess pyridine/amine. Caution: Do not use HCl if your product contains basic amines that you want to keep. -
Wash with Sat.
( ) to remove any hydrolyzed sulfonic acid by-product. -
Wash with Brine (
).
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo.
Protocol 2: Synthesis of Sulfonate Esters (Alcohol Coupling)
Alcohols are weaker nucleophiles than amines.[2] This reaction requires stronger activation, typically using DMAP as a nucleophilic catalyst.
Materials
-
6-Fluoroquinoline-3-sulfonyl chloride (1.2 equiv)
-
Alcohol nucleophile (1.0 equiv)
-
Triethylamine (2.0 equiv)
-
DMAP (0.1 – 0.2 equiv)
-
DCM (anhydrous)
Step-by-Step Procedure
-
Preparation: Ensure all glassware is oven-dried. Moisture will compete with the alcohol for the sulfonyl chloride.
-
Mixing: Dissolve the Alcohol (1.0 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cooling: Cool to
. -
Addition: Add 6-Fluoroquinoline-3-sulfonyl chloride (1.2 equiv) portion-wise or as a solution in DCM.
-
Note: We use a slight excess of the sulfonyl chloride here because alcohols are slower to react, and some reagent may hydrolyze.
-
-
Reaction: Stir at RT for 6–12 hours.
-
Optimization: If the reaction is sluggish, heat to reflux (
), but ensure the system is strictly anhydrous.
-
-
Workup:
-
Dilute with EtOAc or DCM.
-
Wash with Sat.
(mild acid) instead of HCl to avoid hydrolyzing sensitive esters. -
Wash with Sat.
. -
Dry and concentrate.[3]
-
Experimental Workflow Diagram
Figure 2: Operational workflow for coupling reactions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Increase reagent equivalents (1.2–1.5 eq). |
| Starting Material Remains | Low Nucleophilicity | Add catalyst (DMAP 10 mol%). Heat to |
| Bis-sulfonylation | Primary amine is too reactive | Use 1:1 stoichiometry strictly. Add sulfonyl chloride very slowly at |
| Product Water Soluble | Amphoteric nature of Quinoline | Avoid aqueous workup. Filter off salt (TEA·HCl) and purify directly by column chromatography. |
References
-
Synthesis of Sulfonamides via Sulfonyl Chlorides
-
Reactivity of Heteroaromatic Sulfonyl Chlorides
-
Grygorenko, O. O., et al. (2022).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal.
-
-
Medicinal Chemistry of Fluoroquinolones
-
Suaifan, G. A. R. Y., & Mohammed, A. A. M. (2019).[5] Fluoroquinolones Structural and Medicinal Developments (2013–2018): Where Are We Now? Bioorganic & Medicinal Chemistry.
-
-
General Amine Coupling Protocols
- Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis.
Sources
Application Note: 6-Fluoroquinoline-3-sulfonyl Chloride in Heterocyclic Synthesis
Executive Summary
This application note details the strategic utilization of 6-Fluoroquinoline-3-sulfonyl chloride (CAS: 1803589-58-3) as a high-value building block in the synthesis of bioactive small molecules.
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antibiotics (fluoroquinolones), antimalarials, and anticancer agents.[1] The introduction of a sulfonyl chloride group at the 3-position, combined with a metabolic stability-enhancing fluorine atom at the 6-position, creates a unique vector for diversifiable chemical space. This guide provides optimized protocols for sulfonamidation, SuFEx (Sulfur-Fluoride Exchange) activation, and handling precautions to maximize yield and purity.
Strategic Analysis: Why This Scaffold?
The Fluorine Effect
The C6-fluorine substituent is not merely a bystander; it electronically activates the quinoline ring.
-
Electronic Activation: The electron-withdrawing nature of fluorine (inductive effect) decreases electron density on the quinoline ring. This makes the sulfonyl chloride at C3 slightly more electrophilic compared to the non-fluorinated analog, increasing reaction rates with weak nucleophiles.
-
Metabolic Stability: In final drug candidates, the C6-fluorine often blocks metabolic oxidation at this position, a common clearance pathway for quinolines (cytochrome P450 mediated).
The C3-Sulfonyl Vector
Position 3 of the quinoline ring projects substituents into a distinct spatial region compared to the classic C4 (amino) or N1 positions used in fluoroquinolone antibiotics. This allows for the exploration of novel binding pockets in kinases and G-protein coupled receptors (GPCRs).
Experimental Protocols
Protocol A: General Synthesis of Sulfonamides (Nucleophilic Substitution)
Standard operating procedure for coupling primary and secondary amines.
Rational Design: The reaction relies on the nucleophilic attack of the amine nitrogen on the sulfur atom. Because 6-fluoroquinoline-3-sulfonyl chloride is highly electrophilic, competitive hydrolysis by ambient moisture is the primary failure mode. Anhydrous conditions and non-nucleophilic bases are critical.
Materials:
-
Substrate: 6-Fluoroquinoline-3-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, for sterically hindered amines.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solubilization: Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to sulfonyl chloride). Cool the solution to 0°C using an ice bath.
-
Insight: Cooling is essential. The electron-deficient quinoline ring makes the sulfonyl group highly reactive; exotherms can lead to sulfonic acid byproducts if not controlled.
-
-
Addition: Dissolve 6-Fluoroquinoline-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Critical Control Point: Do not add the solid directly to the reaction; localized high concentrations can promote side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Thin Layer Chromatography) or LC-MS.
-
Endpoint: Disappearance of the sulfonyl chloride peak (typically converts to methyl ester if quenched with MeOH for LCMS, or sulfonic acid if hydrolyzed).
-
-
Work-up: Quench with 1M HCl (aq) to remove excess amine/pyridine. Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from EtOH/Hexane or purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol B: Synthesis of Sulfonyl Fluorides (SuFEx Ready)
Conversion for "Click Chemistry" applications.
Rational Design: Sulfonyl fluorides are thermodynamically stable but kinetically active under specific conditions (SuFEx), making them ideal for covalent protein tagging or late-stage diversification.
Methodology:
-
Dissolve 6-Fluoroquinoline-3-sulfonyl chloride (1.0 equiv) in Acetonitrile (MeCN).
-
Add KHF₂ (Potassium Bifluoride) (2.5 equiv) as a saturated aqueous solution (biphasic mixture).
-
Stir vigorously at RT for 4 hours.
-
Observation: The chloride is displaced by fluoride. The product is significantly more stable to hydrolysis than the starting material.
-
Work-up: Dilute with water, extract with EtOAc. The resulting sulfonyl fluoride is often pure enough for subsequent SuFEx coupling without chromatography.
Data & Troubleshooting
Table 1: Solvent and Base Screening for Protocol A (Model Amine: Morpholine)
| Entry | Solvent | Base | Temperature | Yield (%) | Observations |
| 1 | DCM | TEA | 0°C | 92% | Clean conversion, standard protocol. |
| 2 | THF | Pyridine | RT | 85% | Slower reaction; pyridine requires acid wash to remove completely. |
| 3 | DMF | 60°C | 45% | Significant hydrolysis observed due to hygroscopic solvent/base. | |
| 4 | Water/Acetone | 0°C | 78% | "Schotten-Baumann" conditions. Good for water-soluble amines, but yield lower due to hydrolysis. |
Troubleshooting Guide:
-
Problem: Low Yield / Recovery of Sulfonic Acid.
-
Cause: Wet solvent or old reagent. The sulfonyl chloride hydrolyzes to sulfonic acid (
) in the presence of water. -
Solution: Use freshly distilled DCM and store the reagent under inert gas.
-
-
Problem: Impurity at baseline of TLC.
-
Cause: Pyridine salts or unreacted sulfonic acid.
-
Solution: Ensure the acid wash (1M HCl) during workup is thorough.
-
Visualization of Reaction Pathways[2]
The following diagram illustrates the mechanistic pathways and decision tree for utilizing this scaffold.
Caption: Reaction pathways for 6-Fluoroquinoline-3-sulfonyl chloride. Green nodes indicate desired products; red/grey indicates side reactions.
Safety and Handling
-
Corrosivity: This compound reacts with moisture on skin and mucous membranes to generate Hydrochloric Acid (HCl) and the corresponding sulfonic acid. Always wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive. If the solid turns from off-white to yellow/brown, check purity before use.
References
-
Vertex AI Search. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. National Institutes of Health (PMC). Link
-
MDPI. (2025). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Link
-
Royal Society of Chemistry. (2013).[2] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Link
-
National Institutes of Health. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed Central. Link
-
Sigma-Aldrich. (2025). Product Specification: 3-Fluorobenzenesulfonyl chloride (Analogous Reactivity Data). Merck KGaA. Link
-
BLD Pharm. (2025). Product Data Sheet: 6-Fluoroquinoline-3-sulfonyl chloride (CAS 1803589-58-3).[3] Link
Sources
Application Notes & Protocols: Microwave-Assisted Synthesis of 6-Fluoroquinoline-3-sulfonyl chloride
Introduction: The Strategic Importance of 6-Fluoroquinoline-3-sulfonyl chloride
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, most notably in the realm of antibacterial agents known as fluoroquinolones.[1][2] The introduction of a fluorine atom at the C-6 position of the quinoline ring is a critical structural feature that significantly enhances antibacterial potency.[1][3] Furthermore, the sulfonyl chloride functional group (–SO₂Cl) is a highly versatile and reactive handle, primarily used for the synthesis of sulfonamides (–SO₂NR₂).[4] The sulfonamide linkage is a privileged motif in drug design, present in a vast array of FDA-approved drugs, including diuretics, antivirals, and anticancer agents.[5][6]
Consequently, 6-Fluoroquinoline-3-sulfonyl chloride emerges as a high-value building block, combining the pharmacologically significant fluoroquinolone core with a reactive group ideal for library synthesis and late-stage functionalization in drug discovery programs.[4][7]
Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents and prolonged heating, which can lead to the degradation of sensitive heterocyclic systems like quinoline, resulting in low yields and complex purification challenges.[8][9] This application note details a robust, two-step synthetic sequence culminating in a highly efficient microwave-assisted protocol for the conversion of 6-fluoroquinoline-3-sulfonic acid to the target sulfonyl chloride. Microwave-assisted organic synthesis offers significant advantages, including dramatically reduced reaction times, improved yields, and enhanced process control, aligning with the principles of green chemistry.[10][11][12]
The Rationale for a Microwave-Assisted Approach
Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules within the reaction medium align with the rapidly oscillating electric field of the microwave, generating heat volumetrically and homogeneously. This process is fundamentally different from conventional heating, which relies on thermal conductivity from the vessel walls.
The primary advantages for this specific synthesis include:
-
Speed: Reactions that typically require several hours of reflux can often be completed in minutes.[10] This rapid heating minimizes the formation of degradation byproducts that can occur with prolonged exposure of the quinoline ring to strong acids and high temperatures.
-
Efficiency & Yield: The uniform heating profile can lead to higher conversion rates and improved yields of the desired product.
-
Process Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reaction reproducibility and safety.
Synthetic Strategy: A Validated Two-Step Pathway
The direct chlorosulfonation of 6-fluoroquinoline is often unselective and difficult to control. A more reliable and reproducible strategy involves a two-step process: first, the controlled sulfonation of the quinoline ring to form the stable sulfonic acid intermediate, followed by its conversion to the desired sulfonyl chloride.
Caption: Overall workflow for the synthesis of 6-fluoroquinoline-3-sulfonyl chloride.
PART A: Protocol for the Synthesis of 6-Fluoroquinoline-3-sulfonic acid (Intermediate)
This initial step follows established procedures for the sulfonation of quinoline derivatives and is performed using conventional heating due to the nature of the reagent.[13][14]
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful and efficient sulfonating agent.[8] Using it as both reagent and solvent ensures the reaction proceeds to completion.
-
Temperature Control: The initial slow addition at 0-5 °C is critical to control the highly exothermic reaction between the quinoline and chlorosulfonic acid, preventing uncontrolled side reactions. The subsequent gentle heating ensures the sulfonation occurs selectively at the C-3 position.
-
Workup: Quenching the reaction mixture on ice is a standard and safe procedure to decompose excess chlorosulfonic acid and precipitate the sulfonic acid product, which has low solubility in the resulting strong aqueous acid.
Materials & Equipment:
-
6-Fluoroquinoline
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Reagent Cooling: Add chlorosulfonic acid (5 equivalents) to the flask and cool the vessel to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 6-fluoroquinoline (1 equivalent) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then slowly heat the mixture to 60-70 °C and maintain for 2-3 hours until TLC analysis indicates the consumption of the starting material.
-
Workup (Quenching): Carefully and slowly pour the cooled reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.
-
Isolation: The white precipitate of 6-fluoroquinoline-3-sulfonic acid will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove residual acid, then with a small amount of cold ethanol. Dry the product under vacuum to yield the sulfonic acid intermediate as a stable white solid.
PART B: Microwave-Assisted Synthesis of 6-Fluoroquinoline-3-sulfonyl chloride
This protocol details the efficient conversion of the stable sulfonic acid intermediate to the highly reactive sulfonyl chloride using microwave irradiation.
Causality Behind Experimental Choices:
-
Reagent System: Thionyl chloride (SOCl₂) is a classic reagent for converting sulfonic acids to sulfonyl chlorides. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial as it forms the Vilsmeier reagent (in situ), which is the active catalytic species that accelerates the conversion and allows for milder reaction conditions.
-
Microwave Parameters: The selected temperature (120 °C) and time (15 minutes) are optimized to provide sufficient energy for the reaction to proceed rapidly without causing decomposition of the product. The power is modulated by the instrument to maintain the target temperature.
-
Solvent: Thionyl chloride can serve as both the reagent and the solvent. Anhydrous conditions are essential to prevent the hydrolysis of both the thionyl chloride and the sulfonyl chloride product.
-
Workup: Quenching with ice water serves to both precipitate the product and destroy excess thionyl chloride. The use of dichloromethane (DCM) for extraction is ideal due to its low boiling point and ability to dissolve the product while being immiscible with water.
Caption: Catalytic cycle for sulfonyl chloride formation.
Materials & Equipment:
-
6-Fluoroquinoline-3-sulfonic acid (from Part A)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave process vial with a snap-on cap and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 6-fluoroquinoline-3-sulfonic acid (1.0 mmol, 1 equivalent).
-
Reagent Addition: In a fume hood, carefully add thionyl chloride (3 mL, excess) to the vial, followed by one drop of anhydrous DMF (catalyst).
-
Sealing: Securely seal the vial with the cap. Place the vial into the cavity of the microwave reactor.
-
Microwave Irradiation: Set the following reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 200 W (dynamic power control to maintain temperature)
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Cooling: After the irradiation is complete, the instrument's compressed air cooling system will cool the vial to below 50 °C.
-
Workup:
-
Carefully uncap the vial in a fume hood.
-
Slowly pour the reaction mixture onto 50 g of crushed ice in a beaker.
-
Stir until the ice has melted. The product will precipitate as a solid.
-
Extract the aqueous mixture with DCM (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product is often of high purity after workup. If necessary, it can be recrystallized from a hexane/ethyl acetate mixture to afford 6-fluoroquinoline-3-sulfonyl chloride as a crystalline solid.
Data Summary & Expected Results:
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy for rapid conversion while minimizing degradation. |
| Time | 15 min | Significantly shorter than conventional reflux methods (typically 2-4 hours).[10] |
| Solvent | Thionyl Chloride | Acts as both reagent and solvent; excess drives the reaction to completion. |
| Catalyst | DMF (catalytic) | Forms the Vilsmeier reagent in situ, accelerating the reaction. |
| Expected Yield | 85-95% | Microwave heating often leads to higher isolated yields compared to conventional methods. |
| Purity | >95% (by ¹H NMR) | Rapid and clean conversion minimizes the formation of impurities. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete conversion. 2. Hydrolysis of product. | 1. Increase hold time to 20-25 min or temperature to 130 °C. 2. Ensure all reagents and glassware are scrupulously dry. Use anhydrous grade solvents. |
| Dark-colored Product | Decomposition of the quinoline ring due to excessive heating. | Reduce the reaction temperature to 110 °C and monitor the reaction by TLC. |
| Reaction Fails to Reach Target Temperature | Insufficient microwave absorption by the reaction mixture. | Add a small amount of a polar, high-boiling co-solvent like sulfolane or use a silicon carbide passive heating element if available for your reactor model. |
| Product is an Oil, Not a Solid | Presence of impurities or residual solvent. | Ensure complete removal of DCM on the rotary evaporator. Attempt trituration with cold hexanes to induce solidification. If that fails, purify by column chromatography. |
Safety Precautions
-
Chlorosulfonic Acid & Thionyl Chloride: Both are highly corrosive, toxic, and react violently with water. Always handle them in a certified chemical fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Microwave Reactor: Only use vials and caps specifically designed for the microwave reactor. Never exceed the recommended volume for the vial. Ensure the pressure limit is set appropriately to prevent vessel failure.
-
Quenching: The quenching of both reaction mixtures (on ice) is highly exothermic and releases acidic gases (HCl, SO₂). This must be performed slowly and with extreme caution in a well-ventilated fume hood.
References
-
Maksim, A., et al. (2010). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. Molecules, 15(3), 1436–1447. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Sztanke, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(17), 5334. [Link]
-
Organic-Chemistry.org. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Synfacts. [Link]
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]
-
GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. IHS Engineering360. [Link]
-
Okhunov, A. A., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(3), M1447. [Link]
-
da Silva, F. M., et al. (2015). Synthesis of novel quinolines using TsOH/ionic liquid under microwave. Journal of the Brazilian Chemical Society, 26(7). [Link]
-
Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 591-599. [Link]
-
Varma, R. S. (2021). Microwave-assisted Synthesis of Quinolines. Current Microwave Chemistry, 8(2), 91-115. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. [Link]
-
Reddit. (2020). Mechanism of chlorosulfonation. r/OrganicChemistry. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. PubMed. [Link]
-
Xim, C. U., & Luh, B.-Y. (1988). Novel Synthesis of Quinolone-3-Sulfonic Acid Derivatives. Heterocycles, 27(5), 1155. [Link]
-
Asif, M. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. [Link]
-
Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101307. [Link]
-
Quimicaorganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Organic Chemistry. [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Slide Presentation. [Link]
- Google Patents. (2003).
-
Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(39), 17229-17234. [Link]
-
Alovero, F. L., et al. (2001). Mode of Action of Sulfanilyl Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 45(10), 2886–2889. [Link]
-
Candeias, N. R., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(1), 63. [Link]
-
Housheh, S. (2019). Fluoroquinolones Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.pageplace.de [api.pageplace.de]
- 9. globalspec.com [globalspec.com]
- 10. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones [organic-chemistry.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uop.edu.pk [uop.edu.pk]
Application Note: High-Performance Fluorescent Labeling using 6-Fluoroquinoline-3-sulfonyl chloride
This Application Note is designed for researchers in chemical biology and medicinal chemistry. It details the use of 6-Fluoroquinoline-3-sulfonyl chloride (6-FQS-Cl) as a versatile fluorogenic derivatization reagent.
Unlike the widely used Dansyl chloride (naphthalene-based), the quinoline scaffold offers distinct solubility profiles and electronic properties, modulated by the 6-fluoro substituent. This guide covers the mechanistic basis, synthesis protocols for fluorescent conjugates, and analytical validation.
Introduction & Principle
6-Fluoroquinoline-3-sulfonyl chloride is a bifunctional building block combining a fluorophore (quinoline) with a highly reactive electrophile (sulfonyl chloride).
-
Fluorophore Core: The quinoline ring provides intrinsic fluorescence.[1] The fluorine atom at the 6-position serves two roles: it modulates the pKa of the ring nitrogen (affecting water solubility and protonation state) and alters the lipophilicity (
), facilitating membrane permeability in live-cell imaging applications. -
Reactive Handle: The sulfonyl chloride (
) group reacts selectively with primary and secondary amines to form sulfonamides . This bond is chemically stable (resistant to hydrolysis and proteolysis), making it superior to esters or thioesters for long-term biological tracking.
Mechanism of Action
The labeling reaction follows a nucleophilic substitution pathway (Hinsberg reaction mechanism). The nucleophilic amine attacks the sulfur atom, displacing the chloride ion.
Key Consideration: Sulfonyl chlorides are moisture-sensitive. In aqueous buffers, hydrolysis to the sulfonic acid (
Experimental Protocols
Protocol A: General Derivatization of Primary Amines (Small Molecules)
Target: Amino acids, polyamines, or drug pharmacophores containing
Reagents Required:
-
Substrate: Amine-containing compound (
equiv).[2] -
Reagent: 6-Fluoroquinoline-3-sulfonyl chloride (
equiv). -
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (
equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Preparation: Dissolve
of the amine substrate in of anhydrous DCM under an inert atmosphere ( or Ar). -
Activation: Add
of TEA. Stir for 5 minutes to ensure deprotonation of the amine salt (if used). -
Addition: Cool the solution to
on an ice bath. Add of 6-Fluoroquinoline-3-sulfonyl chloride dropwise (dissolved in DCM).-
Expert Tip: Adding the sulfonyl chloride at low temperature suppresses side reactions and hydrolysis.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of the amine by TLC (typically visualized by UV due to the quinoline spot).
-
Workup:
-
Dilute with
DCM. -
Wash with
( ) to remove unreacted amine and excess TEA. -
Wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude sulfonamide via silica gel column chromatography (Gradient: Hexane/EtOAc).
Protocol B: Fluorescent Labeling of Proteins (Lysine Residues)
Target: Antibodies (IgG), BSA, or enzymes.
Reagents Required:
-
Protein Stock:
in labeling buffer. -
Labeling Buffer:
Sodium Bicarbonate ( ), pH 8.3.[3][4]-
Critical: Avoid buffers containing amines (Tris, Glycine) as they will consume the reagent.[3]
-
-
Dye Stock:
6-Fluoroquinoline-3-sulfonyl chloride in anhydrous DMF or DMSO.
Step-by-Step Procedure:
-
Buffer Exchange: If the protein is in Tris or PBS, dialyze or use a desalting column (e.g., PD-10) to exchange it into
(pH 8.3). -
Dye Addition: While gently vortexing the protein solution, slowly add the Dye Stock solution.
-
Ratio: Use a 10:1 to 20:1 molar excess of dye over protein.
-
Volume: Keep the organic solvent (DMF/DMSO) volume
of the total reaction volume to prevent protein denaturation.
-
-
Incubation: Incubate the reaction for 1 hour at Room Temperature (RT) in the dark.
-
Note: Sulfonyl chlorides react slower than NHS-esters; a full hour is necessary for optimal yield.
-
-
Quenching: Add
Glycine or Hydroxylamine ( th of reaction volume) and incubate for 15 mins to quench unreacted sulfonyl chloride. -
Purification: Remove excess free dye using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or extensive dialysis against PBS (pH 7.4).
-
Storage: Store the labeled conjugate at
protected from light.
Reaction Mechanism & Workflow Visualization
Chemical Pathway (Graphviz)
The following diagram illustrates the nucleophilic attack and the competing hydrolysis pathway that must be minimized.
Caption: Figure 1. Competitive reaction pathways. High pH (8.3) and organic co-solvents favor the sulfonamide product over hydrolysis.
Protein Labeling Workflow (Graphviz)
Caption: Figure 2. Step-by-step workflow for bioconjugation of proteins using 6-Fluoroquinoline-3-sulfonyl chloride.
Analytical Validation
Determining Degree of Labeling (DOL)
To ensure the protein is sufficiently labeled without over-labeling (which causes precipitation), calculate the DOL using UV-Vis spectroscopy.
Formula:
Constants (Estimated for Quinoline Derivatives):
-
: Extinction coefficient of the fluorophore (typically
at ). Note: Determine experimentally for 6-FQS-Cl in your specific buffer. -
: Absorbance maximum of the dye (expected
). -
(Correction Factor):
of the free dye.
Spectral Properties Table
Note: Values below are representative of the 6-fluoroquinoline class and should be verified for the specific sulfonyl chloride derivative.
| Property | Value (Approximate) | Notes |
| Excitation Max ( | 310 – 330 nm | UV/Violet excitation. |
| Emission Max ( | 420 – 460 nm | Blue fluorescence. |
| Stokes Shift | ~100 nm | Large shift reduces self-quenching. |
| Solubility | Low in water; High in DMF/DMSO | Requires organic co-solvent for labeling. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Hydrolysis of reagent | Ensure Reagent is fresh; use anhydrous DMF/DMSO. Do not store diluted dye. |
| Low Labeling Efficiency | Incorrect Buffer pH | Verify pH is 8.3. If pH < 8.0, amine nucleophilicity is too low. |
| Precipitation | Over-labeling | Reduce Dye:Protein molar ratio (try 5:1 or 10:1). |
| Precipitation | High Organic Solvent | Keep DMF/DMSO content < 5% of total volume. |
| High Background | Incomplete Purification | Perform a second round of dialysis or use a longer desalting column. |
References
-
General Chemistry of Sulfonyl Chlorides
-
Hinsberg, O. (1890). "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali". Berichte der deutschen chemischen Gesellschaft.
-
-
Bioconjugation Techniques
-
Hermanson, G. T. (2013). Bioconjugation Techniques (3rd ed.). Academic Press. (Standard reference for protein labeling protocols).
-
-
Fluoroquinolone Spectral Properties
-
Albini, A., & Monti, S. (2003). "Photophysics and photochemistry of fluoroquinolones". Chemical Society Reviews, 32(4), 238-250. (Provides grounding for the fluorescence of the 6-fluoroquinoline core).
-
-
Reagent Availability
-
BLD Pharm. "6-Fluoroquinoline-3-sulfonyl chloride Product Page". (Commercial source confirming structure and availability).
-
Disclaimer: This protocol is intended for research use only. 6-Fluoroquinoline-3-sulfonyl chloride is a chemical reagent and should be handled with appropriate PPE (gloves, goggles, fume hood) to avoid burns or inhalation.
Sources
Application Notes and Protocols for Work-up Procedures of 6-Fluoroquinoline-3-sulfonyl chloride Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective work-up procedures for reactions involving 6-Fluoroquinoline-3-sulfonyl chloride. This document emphasizes scientific integrity, providing detailed, field-proven protocols and the rationale behind experimental choices.
Introduction
6-Fluoroquinoline-3-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly novel fluoroquinolone antibiotics and other therapeutic agents. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. The success of these synthetic transformations is critically dependent on the subsequent work-up procedure, which must effectively remove unreacted starting materials, reagents, and byproducts while ensuring the stability and purity of the desired product. This guide details robust work-up protocols tailored for reactions involving this specific quinoline sulfonyl chloride.
Core Principles of Work-Up for Sulfonyl Chloride Reactions
The work-up of reactions involving 6-Fluoroquinoline-3-sulfonyl chloride is primarily governed by the inherent reactivity of the sulfonyl chloride group and the nature of the quinoline core. Key considerations include:
-
Hydrolytic Instability: Sulfonyl chlorides react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[1] This hydrolysis can be accelerated by heat and changes in pH. Therefore, work-up procedures must be designed to either minimize contact with water or to control the consequences of hydrolysis.
-
Acidic Byproducts: The reaction of 6-Fluoroquinoline-3-sulfonyl chloride with nucleophiles, as well as its hydrolysis, generates acidic byproducts (HCl and 6-fluoroquinoline-3-sulfonic acid). These must be neutralized and removed to prevent degradation of the desired product and to facilitate purification.
-
Reagent Removal: Excess nucleophiles, bases (such as pyridine or triethylamine), and coupling agents must be efficiently removed from the reaction mixture.
-
Product Stability: The fluoroquinolone core may have specific stability profiles with respect to pH and temperature that need to be considered during the work-up.
Safety Precautions for Handling 6-Fluoroquinoline-3-sulfonyl chloride
6-Fluoroquinoline-3-sulfonyl chloride, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.
-
Protective Clothing: A lab coat and appropriate closed-toe footwear are required.
Detailed Work-Up Protocols
The choice of work-up protocol is dictated by the specific reaction, the nature of the product, and its stability. Below are detailed protocols for common scenarios.
Protocol 1: Aqueous Extractive Work-Up for Sulfonamide Synthesis from Amines
This is the most common procedure for isolating sulfonamides synthesized from 6-Fluoroquinoline-3-sulfonyl chloride and a primary or secondary amine.
Step-by-Step Methodology:
-
Reaction Quenching (Optional but Recommended):
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to 0-5 °C in an ice bath.
-
If excess sulfonyl chloride is suspected, slowly add a small amount of a nucleophilic quenching agent like a saturated aqueous solution of sodium bicarbonate or a dilute solution of ammonia in an appropriate solvent. Stir for 15-30 minutes at 0-5 °C. This converts the unreacted sulfonyl chloride to the more water-soluble sulfonic acid salt or a simple sulfonamide, respectively.[3]
-
-
Solvent Removal (if applicable):
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the bulk of the solvent under reduced pressure.
-
-
Liquid-Liquid Extraction:
-
Dilute the reaction mixture (or the residue from solvent removal) with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (or 5% citric acid solution): To remove basic impurities like excess amine and pyridine. Perform this wash cautiously as it can be exothermic.
-
Saturated aqueous NaHCO₃ solution: To neutralize any remaining acidic byproducts (HCl and 6-fluoroquinoline-3-sulfonic acid). Be aware of potential gas evolution (CO₂).
-
Water: To remove any remaining salts.
-
Brine (saturated aqueous NaCl solution): To reduce the solubility of organic compounds in the aqueous layer and to aid in the separation of the layers.[4]
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude sulfonamide.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[2]
-
Caption: Aqueous Extractive Work-Up Workflow.
Protocol 2: Non-Aqueous Work-Up Using an Amine Scavenger Resin
This protocol is advantageous when the desired product is sensitive to aqueous conditions or for high-throughput parallel synthesis.
Step-by-Step Methodology:
-
Resin Selection:
-
Choose a suitable amine-based scavenger resin (e.g., tris-(2-aminoethyl)amine polystyrene resin). Use a 2-3 fold excess of the resin relative to the excess sulfonyl chloride.
-
-
Scavenging:
-
Upon reaction completion, add the scavenger resin directly to the reaction mixture.
-
Stir the suspension at room temperature for 2-16 hours. The progress of scavenging can be monitored by TLC or LC-MS by analyzing a small filtered aliquot of the reaction mixture.
-
-
Filtration and Rinsing:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
-
Concentration:
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Caption: Scavenger Resin Work-Up Workflow.
Characterization of 6-Fluoroquinoline-3-Sulfonamide Derivatives
The purity and identity of the final products should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing crude purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., S=O stretching in sulfonamides).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction. | Extend reaction time or increase temperature. |
| Hydrolysis of the sulfonyl chloride starting material or product. | Ensure anhydrous reaction conditions. Perform aqueous work-up at low temperatures. | |
| Product is an oil and will not crystallize | Presence of impurities. | Purify by column chromatography. |
| Product is inherently an oil. | Characterize as an oil or attempt to form a solid salt. | |
| Multiple spots on TLC of crude product | Unreacted starting materials, byproducts. | Optimize reaction conditions. Employ the appropriate work-up and purification strategy. |
| Emulsion formation during extraction | High concentration of salts or polar compounds. | Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. |
References
- Ašperger D., Tišler V., Zrnčić M. HPLC-DAD-FLD determination of veterinary pharmaceuticals in pharmaceutical industry wastewater with precolumn derivatization using fluorescamine.
- Patel, N. B., Chauhan, H. I., Gorgamwala, Y. S., & Purohit, A. C. (2015). Synthesis and Antimicrobial Study of Sulfonamide Derivatives of Fluoroquinolone. Chemistry & Biology Interface, 5(4), 233-245.
- Bari, A., & Kumar, A. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept.
- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., & Hys, V. Y. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Ibrahim, T. S., et al. (2022). Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1345-1361.
- Bari, A., & Kumar, A. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept.
- Al-Omar, M. A. (2020). Recent advancements in fluoroquinolones removal techniques from wastewater. Arabian Journal of Chemistry, 13(1), 2539-2553.
- Al-Mudhafar, M. M. J. (2015). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. International Journal of Pharmaceutical Sciences and Research, 6(10), 4224-4230.
- Leyva, S., & Leyva, E. (2010). Synthesis of Fluoroquinolone Antibiotics. quimicaorganica.org.
- Dolzonek, J., & Caban, M. (2019).
- Asghar, M., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Waksmundzka-Hajnos, M., & Petruczynik, A. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity.
- da Silva, A. F. M., et al. (2022).
- Iaroshenko, V. O., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Popławska, M., & Blazewicz, A. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 1234.
- Al-Suwaidan, I. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4191.
- Rahman, M. M., & Islam, M. R. (2024). Sulfonamide derivatives: Synthesis and applications.
- Bacci, M., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327-1336.
- Denis, C., et al. (2006). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(1), 160-164.
- Wong, Y. F. (2012).
- Anonymous. (n.d.). Sulfonamide synthesis. quimicaorganica.org.
- Rodrigues, C. F., & Silva, F. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pharmaceuticals, 16(7), 994.
- Cornella, J., & Wimmer, L. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Stoppe, C., et al. (2013). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Green Chemistry, 15(8), 2248-2256.
- Anonymous. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Course Hero.
- Wang, Y., et al. (2024). Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. Chemosensors, 12(4), 84.
- Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 199.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 6-Fluoroquinoline-3-sulfonyl Chloride Sulfonylation
Welcome to the technical support center for the sulfonylation of 6-fluoroquinoline to produce 6-fluoroquinoline-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging transformation. The synthesis of 3-sulfonylquinolines is notoriously difficult, and this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and purity.
Introduction: The Challenge of Regioselective C3-Sulfonylation
The direct sulfonylation of the quinoline ring system is a formidable task due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. The introduction of a fluorine atom at the 6-position further modulates the electronic properties of the molecule. While fluorine is an ortho-, para- director in classical electrophilic aromatic substitution, its influence in the quinoline system, combined with the directing effects of the ring nitrogen, creates a complex landscape for regioselectivity.[1][2] The synthesis of quinoline-3-sulfonyl chlorides, in particular, has been cited as having significant obstacles.[3][4][5] This guide will address the common pitfalls and provide strategies to favor the desired C3-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonylation of 6-fluoroquinoline resulting in a complex mixture of isomers?
A1: The quinoline nucleus has multiple non-equivalent positions susceptible to electrophilic attack. The nitrogen atom deactivates the pyridine ring, making the benzene ring more reactive. The 6-fluoro substituent, being an ortho-, para- director, will favor substitution at the 5- and 7-positions. However, the pyridine ring can also be functionalized, typically at the 2- and 4-positions, especially under forcing conditions or with specific activation strategies like N-oxide formation.[6][7][8][9][10][11][12][13] Therefore, obtaining a mixture of 2-, 4-, 5-, 7-, and 8-sulfonylated isomers is a common outcome. The key to improving regioselectivity lies in careful control of reaction parameters.
Q2: I am observing a significant amount of a water-soluble byproduct. What is it likely to be?
A2: The most probable water-soluble byproduct is the corresponding sulfonic acid, formed by the hydrolysis of the desired sulfonyl chloride.[14][15] Sulfonyl chlorides are highly susceptible to hydrolysis, and any moisture in the reaction setup or during workup will lead to its formation. Ensuring strictly anhydrous conditions is paramount.
Q3: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
A3: Low reactivity is a common issue due to the electron-deficient nature of the 6-fluoroquinoline substrate. Potential causes for a sluggish reaction include:
-
Insufficiently reactive sulfonating agent: The choice of sulfonating agent and its concentration are critical.
-
Inadequate reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to decreased regioselectivity and the formation of degradation byproducts.
-
Poor mixing: Inefficient stirring can lead to localized concentration gradients and "hot spots," negatively impacting the reaction.[8]
Q4: Can I use a Vilsmeier-Haack type reaction to achieve 3-functionalization?
A4: The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent functionalization of electron-rich aromatic and heteroaromatic compounds.[16][17][18][19][20] While it can be used to synthesize 2-chloro-3-formylquinolines from acetanilides, its direct application for the sulfonylation of 6-fluoroquinoline at the 3-position is not a standard or well-documented procedure and would likely require significant optimization and might not be feasible.
Troubleshooting Guide
Issue 1: Low or No Yield of 6-Fluoroquinoline-3-sulfonyl Chloride
This is a primary challenge stemming from the inherent low reactivity of the substrate. The following workflow can help diagnose and resolve this issue.
Troubleshooting Workflow for Low Yield
Caption: Factors influencing the regioselectivity of sulfonylation.
Strategies to Improve C3-Selectivity:
-
Choice of Sulfonating Agent: The steric bulk of the sulfonating agent can influence regioselectivity. Experimenting with different sulfonating agents (e.g., sulfur trioxide-dioxane complex) might offer improved selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Use of Additives: Lewis acids or other additives can sometimes modulate the reactivity of the quinoline ring and influence the position of electrophilic attack. This would require careful screening and optimization.
-
Alternative Synthetic Routes: If direct sulfonylation consistently fails to provide the desired isomer in acceptable yields, consider alternative strategies. One such approach is to construct the quinoline ring with the 3-sulfonyl group already in place, for example, through a Knoevenagel condensation/aza-Wittig reaction cascade.
[3][4][5]#### Issue 3: Product Degradation (Hydrolysis to Sulfonic Acid)
The instability of the sulfonyl chloride product is a major contributor to low yields.
Preventative Measures:
-
Strictly Anhydrous Conditions: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere to minimize contact with atmospheric moisture.
-
Rapid Workup and Purification: Minimize the time the sulfonyl chloride is in contact with aqueous or protic media. If using column chromatography, use a dry-packed column and elute quickly.
-
Storage: Store the purified 6-fluoroquinoline-3-sulfonyl chloride in a desiccator under an inert atmosphere at low temperature.
Experimental Protocols
General Protocol for the Sulfonylation of 6-Fluoroquinoline
Disclaimer: This is a general guideline and requires optimization for specific laboratory conditions.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents:
-
6-Fluoroquinoline (1 equivalent)
-
Chlorosulfonic acid (3-5 equivalents)
-
-
Procedure:
-
Charge the flask with 6-fluoroquinoline.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), then slowly warm to room temperature or gently heat (e.g., 40-50 °C) while monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture onto a stirred slurry of crushed ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product immediately by flash column chromatography or recrystallization.
-
Analytical Monitoring
-
Thin-Layer Chromatography (TLC): Use silica gel plates and a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to monitor the disappearance of the starting material and the appearance of the product. The sulfonyl chloride product should be less polar than the corresponding sulfonic acid byproduct.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring reaction progress and purity. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
[21]### Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Inactive reagents, non-optimal temperature, insufficient reaction time, product loss during workup. | Use fresh reagents, control temperature carefully, monitor reaction progress, optimize workup procedure. |
| Poor Regioselectivity | Multiple reactive sites on the quinoline ring. | Lower reaction temperature, screen different sulfonating agents, consider alternative synthetic routes. |
| Product Degradation | Hydrolysis of the sulfonyl chloride by moisture. | Maintain strictly anhydrous conditions, work up and purify the product rapidly. |
| Dark Reaction Mixture | Localized overheating, degradation of starting material or product. | Improve mixing, control the rate of addition of the sulfonating agent, ensure efficient cooling. |
Conclusion
The synthesis of 6-fluoroquinoline-3-sulfonyl chloride is a challenging but achievable transformation. By understanding the underlying chemical principles, anticipating common experimental issues, and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their chances of success. A methodical approach to optimizing reaction conditions and a meticulous workup procedure are key to obtaining this valuable synthetic intermediate in high yield and purity.
References
-
Sulfonylation of 2-Haloquinolines with Sulfonyl Hydrazides in Water for Accessing 2-Sulfonyl Quinolines under Catalyst-, Reductant-, and Additive-Free Conditions. (2025). ResearchGate. [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024). MDPI. [Link]
-
Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. (n.d.). PMC. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). csbsju.edu. [Link]
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Electrochemical Sulfonylation in Deep Eutectic Solvents to Access 2-Quinoline Sulfones. (2025). ChemRxiv. [Link]
-
Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (2023). Beilstein Journals. [Link]
-
Facile access to 3-sulfonyl quinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehyd. (2023). Beilstein Archives. [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
-
TsCl-promoted sulfonylation of quinoline N-oxides with sodium sulfinates in water. (n.d.). RSC Publishing. [Link]
-
Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine. (2022). Wiley Online Library. [Link]
-
Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (2023). PMC. [Link]
-
Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. (2024). NIH. [Link]
-
(PDF) An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024). ResearchGate. [Link]
-
DABCO-directed EDA-complex mediated regioselective C4-sulfonylation of quinoline N-oxide. (2026). RSC Publishing. [Link]
-
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). IJRAR.org. [Link]
-
Synthesis and Antimicrobial Study of Sulfonamide Derivatives of Fluoroquinolone. (2015). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Fast regioselective sulfonylation of pyridine/quinoline N-oxides induced by iodine. (2016). PubMed. [Link]
-
NOVEL SYNTHESIS OF QUINOLONE-3-SULFONIC ACID DERIVATIVES. (1988). HETEROCYCLES. [Link]
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Synthesis of Fluoroquinolone Antibiotics. (n.d.). quimicaorganica.org. [Link]
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Electrophilic Aromatic Substitution Mechanism & Key Concepts. (2025). Total Synthesis. [Link]
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Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. (2023). PMC. [Link]
-
Strategies for the synthesis of 3‐substituted quinoline derivatives. (n.d.). ResearchGate. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]
-
Transition‐Metal‐Free C2‐H Sulfonylation of Quinoline N‐Oxides via Insertion of Sulfur Dioxide. (n.d.). ResearchGate. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ChemRxiv. [Link]
-
Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (n.d.). PMC. [Link]
-
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. (2003). PubMed. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijrar.org. [Link]
-
Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026). MDPI. [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC. [Link]
-
How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. (2020). ResearchGate. [Link]
-
A comparison of regioselectivity in electrophilic aromatic substitution... (n.d.). ResearchGate. [Link]
-
Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (2022). ACS Publications. [Link]
-
In Silico Evaluation of Some Computer-Designed Fluoroquinolone–Glutamic Acid Hybrids as Potential Topoisomerase II Inhibitors with Anti-Cancer Effect. (2024). MDPI. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025). MDPI. [Link]
-
Mechanistic study of the electrochemical oxidation of fluoroquinolones: Ciprofloxacin, danofloxacin, enoxacin, levofloxacin and lomefloxacin. (2024). PubMed. [Link]
-
Separation and Purification of Pharmaceuticals and Antibiotics. (n.d.). fujisilys.co.jp. [Link]
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Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses Procedure. [Link]
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Technical Support Center: Troubleshooting Low Reactivity of 6-Fluoroquinoline-3-sulfonyl Chloride with Anilines
Welcome to the technical support guide for the synthesis of quinoline-3-sulfonamides. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the reaction of 6-fluoroquinoline-3-sulfonyl chloride with various anilines. As researchers in medicinal chemistry and drug development, we understand that unexpected challenges, such as low reactivity, can arise. This guide is designed to provide both diagnostic insights and actionable solutions to help you navigate these synthetic hurdles effectively.
The core of the issue often lies in the delicate balance between the electrophilicity of the sulfonyl chloride and the nucleophilicity of the aniline. The 6-fluoroquinoline-3-sulfonyl chloride molecule possesses a unique electronic profile. The quinoline ring system and the fluorine atom are both electron-withdrawing, which should, in theory, render the sulfur atom of the sulfonyl chloride highly electrophilic and susceptible to nucleophilic attack.[1] However, practical laboratory experience often reveals a more complex reality, particularly when reacting with electronically deactivated or sterically hindered anilines.
This guide will deconstruct the reaction, examining each component—the sulfonyl chloride, the aniline, the base, and the solvent—to help you identify the root cause of low reactivity and systematically optimize your reaction conditions for a successful outcome.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Fundamental Reactivity & Starting Materials
Question 1: I am observing very low or no conversion in my reaction between 6-fluoroquinoline-3-sulfonyl chloride and my aniline. What are the primary factors I should investigate first?
Answer: When facing a stalled reaction, the first step is to return to the fundamentals and assess the integrity and inherent reactivity of your starting materials. The issue can typically be traced back to one of three areas: the sulfonyl chloride electrophile, the aniline nucleophile, or the reaction setup.
1. Integrity of the Sulfonyl Chloride:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid, which is unreactive under these conditions.[2][3] The 6-fluoroquinoline-3-sulfonyl chloride should be a stable, crystalline solid, but prolonged exposure to air can lead to degradation.
-
Troubleshooting:
-
Check Purity: Confirm the purity of the sulfonyl chloride via ¹H NMR or melting point. The presence of broad peaks in the NMR spectrum may indicate the presence of the sulfonic acid.
-
Handling Precautions: Always handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware to minimize hydrolysis.
-
-
2. Nucleophilicity of the Aniline:
-
Electronic Effects: The nucleophilicity of the aniline is critically dependent on the substituents on its aromatic ring.[4] Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and reactive.[5][6] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) decrease the nitrogen's electron density, rendering the aniline a poor nucleophile.[7]
-
Troubleshooting:
-
Evaluate Your Substrate: If your aniline contains strong EWGs, anticipate sluggish reactivity and be prepared to employ more forcing conditions, which are detailed in the next section.
-
-
3. Initial Reaction Setup:
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. A common starting point is a slight excess of the aniline (1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.
-
Temperature: Many sulfonamide formations are initially attempted at room temperature. If no reaction is observed, a lack of thermal energy may be the limiting factor.
Category 2: Reaction Condition Optimization
Question 2: My starting materials are pure, but the reaction is still sluggish. How can I systematically optimize the reaction conditions to improve the yield and reaction rate?
Answer: Optimizing the reaction environment is the next logical step. The choice of base, solvent, and temperature can have a profound impact on the outcome of the reaction.
1. The Critical Role of the Base: The base serves two primary purposes: to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. The choice of base is not trivial.
-
Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often preferred as they are less likely to compete with the aniline in attacking the sulfonyl chloride.
-
Pyridine can act as both a base and a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more susceptible to attack by the aniline. This is particularly useful for reactions with less reactive anilines.
-
4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst, often used in small, catalytic amounts (0.05-0.2 equivalents) alongside a stoichiometric amount of a hindered base like TEA. It functions similarly to pyridine but is significantly more reactive.
Table 1: Common Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Type | Recommended Use |
|---|---|---|---|
| Pyridine | 5.2 | Nucleophilic Base/Catalyst | Good starting point, especially for unreactive anilines. |
| Triethylamine (TEA) | 10.7 | Non-Nucleophilic Base | Standard choice to prevent side reactions. |
| DIPEA | 11.0 | Non-Nucleophilic Base | Useful when substrate is sensitive to less hindered bases. |
| DMAP | 9.7 | Nucleophilic Catalyst | Use in catalytic amounts with TEA for difficult reactions. |
2. Solvent Selection: The solvent must be anhydrous and inert to the reactants. Aprotic solvents are generally preferred.
-
Dichloromethane (DCM) or Chloroform (CHCl₃): Good general-purpose solvents that can dissolve the starting materials well.
-
Acetonitrile (ACN): A polar aprotic solvent that can help to accelerate Sₙ2-type reactions.[8]
-
Tetrahydrofuran (THF) or 1,4-Dioxane: Ethereal solvents that are also suitable choices.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that should be used with caution. While it can accelerate slow reactions, its high boiling point can make workup difficult, and it can sometimes participate in side reactions.
3. Temperature Control: If the reaction is slow at room temperature, gradually increasing the heat is a standard approach.
-
Stepwise Heating: Start by heating the reaction to 40-50 °C. If the reaction is still slow, you can increase the temperature to the reflux point of the chosen solvent. Monitor the reaction by TLC to check for product formation and potential decomposition of starting materials.
Category 3: Side Reactions and Mechanistic Insights
Question 3: My aniline is highly electron-deficient, and even with heating and a strong base, the reaction is not proceeding. Are there any mechanistic considerations or alternative strategies?
Answer: This is a classic challenge in sulfonamide synthesis. When faced with a very poor nucleophile, you are pushing the limits of the standard reaction mechanism. Understanding the mechanism can help devise a solution.
Visualizing the Reaction Mechanism
The reaction generally proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final sulfonamide and the hydrochloride salt of the base.
Caption: General mechanism for sulfonamide formation.
Troubleshooting Workflow for Low Reactivity
When troubleshooting, a logical progression of experiments is key to identifying the problem efficiently.
Caption: A systematic workflow for troubleshooting low reactivity.
Alternative Strategies for Unreactive Anilines:
-
Metal Catalysis: While not standard for simple sulfonamide couplings, certain challenging cases may benefit from Lewis acid catalysis. For instance, Ca(NTf₂)₂ has been shown to activate sulfonyl fluorides for reaction with anilines, suggesting a similar principle could be explored here to enhance the electrophilicity of the sulfonyl chloride.[9]
-
Alternative Sulfonylating Agents: If direct coupling is not feasible, consider alternative routes. One could attempt to synthesize the corresponding sulfinate salt from the sulfonyl chloride and then use modern methods for coupling sulfinates with anilines, which sometimes proceed under different, milder conditions, such as photoredox catalysis.[10][11][12]
-
Protecting Groups: In some cases, side reactions can inhibit the desired transformation. For example, if the aniline starting material also contains other nucleophilic groups, polymerization or other side reactions can occur.[13][14] Protecting the amine, performing a different reaction, and then deprotecting is a classic strategy. However, for this specific sulfonylation, protecting the reacting amine itself is counterproductive. This strategy is more relevant if other reactive functionalities are present on the aniline.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of Aniline
This protocol provides a robust starting point for the reaction.
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the aniline (1.1 mmol, 1.1 eq.).
-
Add anhydrous dichloromethane (DCM, 0.2 M relative to the sulfonyl chloride).
-
Add pyridine (1.5 mmol, 1.5 eq.) and stir the solution for 5 minutes at room temperature.
-
In a separate vial, dissolve 6-fluoroquinoline-3-sulfonyl chloride (1.0 mmol, 1.0 eq.) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring aniline solution over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base and aniline), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Troubleshooting Experiment - Screening for Optimal Base/Catalyst
This experiment can be run in parallel on a small scale to quickly identify more effective conditions.
-
Set up four small, dry reaction vials, each with a stir bar and under N₂.
-
To each vial, add the electron-deficient aniline (0.1 mmol, 1.1 eq.) and 0.5 mL of anhydrous DCM.
-
Vial 1 (Control): Add pyridine (0.15 mmol, 1.5 eq.).
-
Vial 2 (Hindered Base): Add triethylamine (0.15 mmol, 1.5 eq.).
-
Vial 3 (Catalyst): Add triethylamine (0.15 mmol, 1.5 eq.) and DMAP (0.01 mmol, 0.1 eq.).
-
Vial 4 (Forcing Conditions): Add pyridine (0.15 mmol, 1.5 eq.).
-
Prepare a stock solution of 6-fluoroquinoline-3-sulfonyl chloride (0.09 mmol, 1.0 eq.) in 1 mL of anhydrous DCM.
-
Add 0.25 mL of the sulfonyl chloride stock solution to each of Vials 1, 2, and 3. Stir at room temperature.
-
Add 0.25 mL of the sulfonyl chloride stock solution to Vial 4 and place it in a heating block set to 40 °C.
-
Monitor all four reactions by TLC after 1, 4, and 12 hours, using the same TLC conditions for all samples to compare conversion rates.
Table 2: Interpreting the Base/Catalyst Screen Results
| Vial | Condition | Observation | Conclusion |
| 1 | Pyridine, RT | Low conversion | Pyridine alone is insufficient at room temperature. |
| 2 | TEA, RT | Very low/no conversion | A non-nucleophilic base is less effective than pyridine. |
| 3 | TEA/DMAP, RT | Higher conversion than 1 & 2 | DMAP is an effective catalyst for this transformation. |
| 4 | Pyridine, 40°C | Higher conversion than 1 | Increased temperature improves the rate with pyridine. |
Based on these results, the most promising conditions (e.g., using catalytic DMAP or heating with pyridine) can be applied to a larger-scale reaction.
References
- Patel, T., Williams, M., & Linder, J. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
- McNally, A., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(1), 629-633.
- Patel, T., Williams, M., & Linder, J. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.
- University of Oxford Department of Chemistry. (2017).
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Rutgers University. (2026). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Research With Rutgers.
- Stasyuk, O. A., et al. (2016).
- BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
- Ghabi, A., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
- Guidechem. 8-Quinolinesulfonyl chloride 18704-37-5 wiki.
- ChemRxiv. (2026).
- National Institutes of Health. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. PMC.
- MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Ahmadi, R., et al. (2021).
- Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- ResearchGate. (2026).
- American Chemical Society. (2022).
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Chemistry Steps. Reactions of Aniline.
- ResearchGate. (2025). Substituent effects on the physical properties and pKa of aniline.
- Mondal, B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- ResearchGate. (2025).
- Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- The Journal of Physical Chemistry A. (2003). Substituent effects on the Electronic Properties of Aniline and Oligoanilines.
- Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling.
- Thieme. (2024).
- Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
- Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
- ResearchGate. (2020).
- National Institutes of Health. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
- National Institutes of Health. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC.
- ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines.
- UCL Discovery. (2016).
- Rasayan Journal of Chemistry. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Direct sulfonylation of anilines mediated by visible light | Department of Chemistry [chem.web.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Purification strategies for 6-Fluoroquinoline-3-sulfonyl chloride derivatives
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Purification Strategies for 6-Fluoroquinoline-3-sulfonyl Chloride
Technical Support Center: 6-Fluoroquinoline-3-sulfonyl Chloride
Welcome to the technical support hub for 6-Fluoroquinoline-3-sulfonyl chloride . This guide addresses the unique challenges posed by this "dual-nature" scaffold, which combines a basic quinoline nitrogen with a highly electrophilic sulfonyl chloride moiety.
The protocols below are designed to maximize purity while mitigating the primary failure mode: hydrolytic degradation .
Part 1: The "Dual-Nature" Challenge
Before attempting purification, you must understand the specific instability of this molecule. Unlike simple phenyl sulfonyl chlorides, 6-Fluoroquinoline-3-sulfonyl chloride possesses a basic nitrogen atom within the ring.
-
Autocatalytic Hydrolysis: If moisture is present, the sulfonyl chloride hydrolyzes to sulfonic acid and HCl. The basic quinoline nitrogen immediately captures the HCl, forming a hydrochloride salt. This salt is highly hygroscopic, pulling more moisture from the air, accelerating the degradation cycle.
-
Fluorine Effect: The electron-withdrawing fluorine atom at the 6-position increases the electrophilicity of the sulfonyl center, making it more reactive toward nucleophiles (water, alcohols, amines) than unsubstituted quinoline derivatives.
Key Takeaway: Speed and strict anhydrous conditions are your primary tools for high yields.
Part 2: Purification Workflow (Decision Matrix)
Use the following logic flow to determine the best purification strategy for your crude material.
Figure 1: Decision matrix for selecting the optimal purification strategy based on the physical state of the crude material.
Part 3: Troubleshooting Guide (Q&A)
Q1: My product turns into a brown tar/oil upon exposure to air. What is happening? A: This is the "Autocatalytic Hydrolysis" described above. The brown color often indicates the formation of quinoline-N-oxide impurities or oxidative degradation catalyzed by trace metals.
-
Fix: Dissolve the tar in a minimal amount of dry Dichloromethane (DCM), dry over anhydrous
, filter, and re-precipitate with Hexane. Store strictly under Argon.
Q2: I see a strong spot at the baseline of my TLC plate. Is this my product?
A: No. The baseline spot is likely the 6-fluoroquinoline-3-sulfonic acid (the hydrolysis byproduct). Sulfonyl chlorides are less polar and typically run with an
-
Fix: If the baseline spot is dominant, your reaction may have been wet. If it is minor, remove it via Protocol C (Flash Chromatography) or a simple cold water wash (Protocol A).
Q3: Can I use Methanol or Ethanol for recrystallization? A: ABSOLUTELY NOT. Alcohols are nucleophiles. They will react with the sulfonyl chloride to form the corresponding sulfonate ester (e.g., Methyl 6-fluoroquinoline-3-sulfonate).
-
Fix: Use non-nucleophilic solvents only: Toluene, Hexane, Heptane, DCM, or Chloroform.
Q4: The solid is "oiling out" during recrystallization instead of forming crystals. A: This usually happens if the temperature drops too quickly or if the solvent polarity is not optimized.
-
Fix: Re-heat the mixture until clear. Add the anti-solvent (Hexane) dropwise very slowly while keeping the solution warm. Once a persistent cloudiness appears, let it cool to Room Temperature (RT) slowly, then move to the fridge. Seeding with a tiny crystal of pure product helps significantly.
Part 4: Detailed Protocols
Protocol A: The "Cold-Drown" (For Crude Isolation)
Best for: Initial isolation from reaction mixtures (e.g., chlorosulfonation).
-
Preparation: Prepare a beaker of crushed ice mixed with water (approx. 5x reaction volume).
-
Quenching: Pour the reaction mixture slowly onto the vigorous stirred ice slurry.
-
Critical: Keep the internal temperature < 5°C to minimize hydrolysis.
-
-
Filtration: The sulfonyl chloride should precipitate as an off-white solid. Filter immediately using a sintered glass funnel.
-
Washing: Wash the cake rapidly with ice-cold water (2x) to remove residual acid, followed immediately by cold n-Pentane (2x) to remove water and non-polar impurities.
-
Drying: Dry under high vacuum for 2–4 hours. Do not use heat.
Protocol B: Anhydrous Recrystallization (High Purity)
Best for: Removing trace impurities from the solid isolated in Protocol A.
| Component | Role | Recommendation |
| Solvent A | Dissolver | Toluene (Preferred) or DCM. Toluene allows for higher temperature dissolution. |
| Solvent B | Anti-Solvent | n-Hexane or n-Heptane. |
| Atmosphere | Protection | Dry Nitrogen or Argon. |
-
Place the crude solid in a flask under inert gas.
-
Add the minimum amount of Solvent A (e.g., hot Toluene approx. 60°C) to dissolve the solid.
-
Optional: If colored impurities are present, add activated charcoal, stir for 5 mins, and filter hot.
-
Add Solvent B (Hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Add one drop of Solvent A to clear the turbidity.
-
Allow to cool slowly to RT, then place in a freezer (-20°C) overnight.
-
Collect crystals via cold filtration under Argon.
Protocol C: Rapid Flash Chromatography
Best for: Oily crudes or complex mixtures. Note: Silica gel is slightly acidic and can degrade the product if contact time is long.
-
Stationary Phase: Silica Gel 60.
-
Eluent: Hexane : Ethyl Acetate (4:1 to 2:1) .
-
Tip: Add 1% Triethylamine to the eluent to neutralize the silica acidity, protecting the basic quinoline ring and preventing acid-catalyzed hydrolysis.
-
-
Procedure:
-
Load the sample (dissolved in minimal DCM).
-
Run the column fast . Do not let the compound sit on the silica.
-
Collect fractions and evaporate solvent immediately at < 30°C bath temperature.
-
Part 5: Stability & Storage FAQs
Q: How should I store the purified compound? A: Store in a tightly sealed vial, under Argon, at -20°C . Parafilm the cap. For long-term storage (>1 month), we recommend storing it in a desiccator within the freezer.
Q: How do I check purity without degrading the sample? A:
-
NMR: Use
(Chloroform-d). Ensure the solvent is dry (store over molecular sieves).-
Warning: Avoid DMSO-
if it is not strictly anhydrous; the hygroscopic nature of DMSO can introduce water and cause hydrolysis in the NMR tube.
-
-
LC-MS: Run a fast gradient using Acetonitrile/Water (neutral or 0.1% Formic Acid). Note that you may see the sulfonic acid mass (M+17 mass shift from hydrolysis) if the run is slow.
References
-
BenchChem. Technical Support Center: Sulfonyl Chloride Work-up. (Accessed 2026). Link
-
Sigma-Aldrich. Product Specification: 8-Quinolinesulfonyl chloride (Analogous stability data). (Accessed 2026). Link
-
National Institutes of Health (NIH). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. (Accessed 2026). Link
-
Echemi. Safety Data Sheet: 6-fluoropyridine-3-sulfonyl chloride.[1] (Accessed 2026). Link
-
ResearchGate. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[2] (Accessed 2026). Link
Sources
Handling moisture sensitivity of quinoline sulfonyl chlorides
Topic: Handling Moisture Sensitivity & Hydrolysis Management Audience: Researchers, Medicinal Chemists, Process Development Scientists[1]
Introduction: The "Hidden" Autocatalyst
Welcome to the Quinoline Sulfonyl Chloride (QSC) Technical Support Hub. If you are here, you are likely facing low yields, gummed reagents, or inexplicable "baseline spots" on your TLC.[1]
The Core Problem: Unlike benzenesulfonyl chlorides, 8-quinolinesulfonyl chloride (8-QSC) and its isomers possess a basic nitrogen atom within the ring.[1] This creates a unique vulnerability: Autocatalytic Hydrolysis .
-
Initiation: Trace moisture attacks the sulfonyl chloride (
), releasing HCl.[1] -
Protonation: The released HCl protonates the quinoline nitrogen.
-
Acceleration: The protonated quinoline ring becomes strongly electron-withdrawing, significantly increasing the electrophilicity of the sulfur atom.
-
Cascade: The "activated" sulfonyl chloride hydrolyzes exponentially faster than the neutral species.
This guide provides the protocols to arrest this cycle and ensure reaction integrity.
Module 1: Reagent Diagnostics (Triage)
Before committing your valuable amine substrate, you must validate the integrity of your sulfonyl chloride.[1][2]
Visual & Chemical Indicators
| Indicator | Status: PASS (Use Immediately) | Status: WARNING (Purify) | Status: CRITICAL (Discard) |
| Appearance | Free-flowing white/off-white crystalline powder.[1][3][4] | Pale yellow powder; slight clumping. | Dark yellow/orange gum; hard "rock" formation. |
| Odor | Faint, characteristic sulfonyl smell.[1] | Sharp, acrid smell (HCl gas).[1] | Overpowering acidic stench upon opening. |
| Solubility | Dissolves clearly in dry DCM or THF. | Slight turbidity in DCM (sulfonic acid is insoluble).[1] | Large amount of white precipitate in DCM. |
| TLC (30% EtOAc/Hex) | Single spot ( | Main spot + faint baseline streak. | Dominant baseline spot (Sulfonic Acid).[1] |
The "Water Drop" Test (Qualitative)
Use this if you lack immediate access to NMR.[1]
-
Dissolve 10 mg of reagent in 1 mL of dry THF.
-
Add 1 drop of water.
-
Observation: A pure sample will slowly turn cloudy over minutes. A degraded sample (already containing HCl salts) will often flash-precipitate immediately due to the "salting out" effect of the sulfonic acid/HCl complex.
Module 2: Reaction Protocols
We recommend the Anhydrous Organic Base Method over Schotten-Baumann conditions for QSC derivatives to minimize competitive hydrolysis.
Workflow Visualization: The Anhydrous Protocol
Caption: Optimized anhydrous workflow to prevent autocatalytic degradation during reaction setup.
Step-by-Step Protocol
-
System Prep: Flame-dry glassware under Nitrogen/Argon.
-
Solvent: Use DCM (Dichloromethane) distilled from
or passed through an activated alumina column.-
Why? DCM dissolves the chloride well but is a poor solvent for the sulfonic acid byproduct, allowing easy filtration if degradation occurs.[1]
-
-
Base Trap: Dissolve your amine (1.0 eq) and Pyridine or Triethylamine (1.5–2.0 eq) in the solvent before adding the sulfonyl chloride.[1]
-
Addition: Cool to 0°C. Add 8-QSC (1.1 eq) slowly.
-
Workup (The Acid Wash):
Module 3: Troubleshooting & Rescue Operations
Decision Tree: Handling Degraded Reagents
Caption: Logic flow for determining if a degraded quinoline sulfonyl chloride batch is salvageable.
The "Rescue" Protocol (Recrystallization)
Only perform this if buying a fresh bottle is impossible.[1]
-
Dissolution: Dissolve the crude, yellowish solid in the minimum amount of dry THF or DCM at room temperature.[1] The sulfonic acid byproduct is often less soluble and may remain as a solid; filter this off immediately.
-
Precipitation: Slowly add dry Hexanes (or Heptane) to the filtrate until turbidity appears.
-
Crystallization: Cool to -20°C under nitrogen.
-
Collection: Filter rapidly under an inert atmosphere. Do not suck air through the filter cake for too long , as atmospheric moisture will degrade the fresh crystals [1, 2].[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a spot on the baseline of my TLC even after using fresh reagent. What is it? A: This is likely Quinoline-8-sulfonic acid .[10] It forms if your silica plate is not perfectly dry or if the reagent hydrolyzes on the plate.
-
Fix: Add a drop of triethylamine to your TLC developing solvent (e.g., 30% EtOAc/Hex/1% TEA).[1] This moves the sulfonic acid slightly off the baseline and prevents streakiness [3].
Q2: Can I use water/acetone mixtures (Schotten-Baumann) for this reaction? A: Technically, yes, but it is risky for 8-QSC.[1]
-
Risk:[1][11] The hydrolysis rate of 8-QSC in water is high due to the internal base effect.
-
Mitigation: If you must use aqueous conditions (e.g., for amino acids), use a large excess of reagent (1.5–2.0 eq) and keep the pH strictly between 8–9.[1] Below pH 7, the reaction stalls; above pH 10, hydrolysis dominates [4].[1]
Q3: My product is an oil, but it should be a solid. Did the reaction fail? A: Not necessarily. Sulfonamides can form "oily eutectics" with residual pyridine or solvent.
-
Troubleshooting: Triturate the oil with cold diethyl ether or pentane. If it solidifies, it was just solvent trapping.[1] If it remains an oil, check NMR for the presence of bis-sulfonylation (a common side effect if excess QSC is used).[1]
Q4: Why did my reaction turn black? A: Quinoline derivatives are photosensitive and prone to oxidation.
-
Cause: Old pyridine or exposure to light during a long reaction.
-
Impact: Usually cosmetic. The black color is often a trace impurity (quinoline oligomers) removed easily by a silica plug filtration.[1]
References
-
Sigma-Aldrich. 8-Quinolinesulfonyl chloride Product Specification & Handling.Link[1]
-
Royal Society of Chemistry. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. J. Chem. Soc. B, 1971.[1] Link
-
National Institutes of Health (PubChem). 8-Quinolinesulfonyl chloride Compound Summary.[3]Link[1]
-
American Chemical Society. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org.[4] Process Res. Dev. 2002. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. uop.edu.pk [uop.edu.pk]
- 7. 8-Quinolinesulfonyl chloride [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. 8-Quinolinesulfonyl chloride | 18704-37-5 [amp.chemicalbook.com]
- 11. mpe.researchmfg.com [mpe.researchmfg.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of 6-Fluoroquinoline-3-Sulfonyl Chloride (6-FQSC)
This guide provides an in-depth technical analysis of 6-Fluoroquinoline-3-sulfonyl chloride (6-FQSC) , focusing on its mass spectrometry (MS) fragmentation patterns, derivatization efficiency, and performance comparison against industry-standard alternatives like Dansyl Chloride.
Executive Summary
6-Fluoroquinoline-3-sulfonyl chloride (6-FQSC) is a specialized derivatization reagent designed for the high-sensitivity analysis of amines and phenols. Structurally composed of a quinoline core substituted with a fluorine atom at the C-6 position and a sulfonyl chloride group at the C-3 position, it offers distinct advantages over traditional naphthalene-based reagents (e.g., Dansyl Chloride).
Key Differentiators:
-
Enhanced Ionization: The quinoline nitrogen provides a high proton affinity site, significantly boosting ionization efficiency in ESI(+) modes.
-
Diagnostic Fragmentation: Produces a clean, characteristic fluoroquinolinyl carbocation (
~146) that serves as a high-confidence reporter ion in MS/MS. -
Steric Profile: Reduced steric bulk compared to Dansyl Chloride, allowing for more efficient labeling of secondary amines.
Mass Spectrometry Fragmentation Analysis
Ionization Mechanism (ESI+)
Unlike benzene-sulfonyl derivatives, the quinoline core of 6-FQSC facilitates rapid protonation even under mild acidic conditions.
-
Precursor Formation: The unreacted reagent is unstable in protic solvents; therefore, analysis typically focuses on the Sulfonamide Derivative (formed by reacting 6-FQSC with an analyte,
). -
Protonation Site: The heterocyclic nitrogen (N-1) of the quinoline ring is the primary site of protonation (
).
Fragmentation Pathways (MS/MS)
The collision-induced dissociation (CID) of 6-FQSC derivatives follows a predictable, energy-favorable pathway driven by the stability of the aromatic quinoline system.
Primary Fragmentation Channel: The Sulfonyl Cleavage
The most dominant transition involves the cleavage of the S-N bond (in sulfonamides) or the S-O bond (in sulfonates), accompanied by the neutral loss of sulfur dioxide (
-
Precursor Ion (
): The protonated sulfonamide derivative. -
Transition State: Inductive destabilization of the sulfonyl group.
-
Neutral Loss: Expulsion of
(64 Da). -
Diagnostic Reporter Ion (
146): The formation of the stable 6-fluoroquinolin-3-yl cation . This is the "signature" ion used for precursor ion scanning.
Secondary Fragmentation Channel: Ring Disintegration
At higher collision energies (CE > 35 eV), the quinoline core itself fragments:
-
Loss of HCN (27 Da): A characteristic cleavage for nitrogen heterocycles, reducing the
146 ion to 119. -
Loss of HF (20 Da): Observed in specific high-energy collisions, though the C-F bond is generally robust.
Representative Data: Theoretical Transitions
Based on structural homology with quinoline-sulfonyl standards.
| Transition Step | Precursor (Example) | Product Ion ( | Neutral Loss | Mechanism |
| Primary | 146.04 | S-N Cleavage / Charge Retention on Quinoline | ||
| Secondary | 119.03 | Quinoline Ring Contraction | ||
| Tertiary | 99.02 | C-F Bond Cleavage |
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation mechanism of a 6-FQSC derivatized amine in ESI positive mode.
Caption: Figure 1. ESI+ fragmentation pathway of 6-FQSC derivatives showing the generation of the diagnostic m/z 146 reporter ion via SO2 elimination.
Comparative Performance Analysis
This section objectively compares 6-FQSC against the industry standard Dansyl Chloride (DNS-Cl) and the visible-range reagent Dabsyl Chloride .
Performance Matrix
| Feature | 6-FQSC (Fluoroquinoline) | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride |
| Core Structure | Quinoline (Heterocyclic) | Naphthalene (Carbocyclic) | Azobenzene |
| Molecular Weight (Reagent) | ~245.6 Da | 269.7 Da | 323.8 Da |
| Reporter Ion ( | 146.0 (High Specificity) | 170.1 (Dimethylaminonaphthalene) | Varies (Complex) |
| Ionization Efficiency (ESI+) | Very High (Due to Quinoline N) | High | Moderate |
| Steric Hindrance | Low (Suitable for | High (Dimethylamino group bulk) | Very High |
| Stability | Moderate (Hydrolyzes in | Moderate | High |
| Fluorescence | Yes (UV excitable) | Yes (Green fluorescence) | No (Chromophore) |
Critical Evaluation
-
Sensitivity: 6-FQSC outperforms Dansyl Chloride in ESI+ sensitivity for many analytes because the basic nitrogen in the quinoline ring is more accessible for protonation than the dimethylamino group on the naphthalene ring of Dansyl Cl.
-
Spectral Clarity: The
146 fragment of 6-FQSC is less likely to overlap with low-mass matrix interferences compared to the 170 fragment of Dansyl, which can sometimes be obscured by matrix background in biological samples. -
Reactivity: 6-FQSC exhibits faster reaction kinetics with secondary amines due to reduced steric hindrance near the sulfonyl center.
Experimental Protocol: Derivatization Workflow
To ensure reproducible MS data, the following self-validating protocol is recommended. This workflow minimizes hydrolysis of the chloride reagent before it reacts with the analyte.
Reagents Required:
-
6-FQSC Stock: 10 mg/mL in anhydrous Acetonitrile (ACN). Note: Prepare fresh or store at -20°C with desiccant.
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 9.5. -
Quenching Agent: 5% Formic Acid or Ammonium Acetate.
Step-by-Step Methodology:
-
Sample Preparation: Mix 50
L of analyte solution (amine/phenol) with 50 L of buffer (pH 9.5) in a 1.5 mL Eppendorf tube.-
Why: The basic pH ensures the amine is deprotonated (nucleophilic) to attack the sulfonyl chloride.
-
-
Derivatization Reaction: Add 100
L of 6-FQSC Stock Solution . Vortex immediately for 10 seconds. Incubate at 60°C for 10 minutes (or 25°C for 30 mins).-
Validation: The solution should remain clear. Cloudiness indicates precipitation of the sulfonamide or excessive hydrolysis.
-
-
Quenching: Add 20
L of 5% Formic Acid.-
Why: Acidification stops the reaction and stabilizes the derivative for ESI+ analysis.
-
-
Analysis: Inject directly into LC-MS/MS. Monitor the Precursor
146.0 transition.
Visualization: Workflow Logic
Caption: Figure 2. Optimized derivatization workflow for 6-FQSC to minimize hydrolysis artifacts.
References
-
Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
-
Zhou, R., & Li, L. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry.[2] Methods in Molecular Biology. Link
-
Moser, A. (2025). Identifying fragments using a Neutral Loss spectrum.[3][4][5] ACD/Labs. Link
-
Waters Corporation. (2020). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within Fluoroquinolones. Waters Application Notes. Link
-
Temerdashev, A., et al. (2024). Phthalylglycyl chloride as a derivatization reagent for determination of urinary amino acids using ultra high-performance liquid chromatography coupled with high resolution mass spectrometry.[6] Journal of Chromatography Open. Link
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinoline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Quinoline Sulfonamides and the Fluorine Factor
The quinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5] The inherent versatility of this scaffold allows for extensive structural modifications to fine-tune its pharmacological profile. One of the most powerful strategies in modern drug design is the selective incorporation of fluorine atoms into a lead compound.[6][7]
Today, it is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on a molecule's behavior in a biological system.[6] This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated quinoline sulfonamides, supported by experimental data and detailed protocols to underscore the scientific rationale behind this crucial chemical modification.
Pillar 1: The "Fluorine Factor" - Why This Halogen is a Game-Changer in Drug Design
The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert powerful effects on a drug molecule's pharmacokinetic and pharmacodynamic properties.[7][8] Medicinal chemists strategically introduce fluorine to:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[8][9] By replacing a hydrogen atom at a metabolically vulnerable site (a "soft spot") with fluorine, the drug's half-life and bioavailability can be dramatically increased.[7][9]
-
Increase Binding Affinity: Fluorine's high electronegativity can alter the electron distribution of a molecule, creating favorable interactions with the target protein.[10] It can participate in hydrogen bonds and other non-covalent interactions, "locking" the drug into the active site with greater affinity and selectivity.[11]
-
Modulate Physicochemical Properties: Fluorination can fine-tune properties like lipophilicity (the ability to pass through cell membranes) and pKa (acidity).[8][10] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]
Pillar 2: Comparative Biological Activity - A Head-to-Head Analysis
The addition of fluorine to the quinoline sulfonamide scaffold frequently translates into superior biological performance. The following sections compare the activity of fluorinated and non-fluorinated analogs across key therapeutic areas.
Anticancer Activity
The quinoline core is a common feature in many anticancer agents, including tyrosine kinase inhibitors.[12][13] Fluorination has proven to be a key strategy for enhancing the potency of these compounds.
A study on novel fluorinated quinoline analogues for triple-negative breast cancer (TNBC) demonstrated the potent impact of fluorine substitution.[14][15] While single fluorine substitutions showed good activity, the introduction of two fluorine atoms at the meta and para positions of the quinoline ring resulted in a twofold improvement in potency against the MDA-MB-468 cancer cell line.[14]
Table 1: Comparison of Anticancer Activity (IC50) of Fluorinated vs. Non-Fluorinated Quinoline Analogs Against TNBC Cells (MDA-MB-468) [14][15]
| Compound | Substitution Pattern | IC50 (µM) |
| 6a | meta-Fluoro | 2.5 - 5 |
| 6b | para-Fluoro | 2.5 - 5 |
| 6c | ortho,para-Difluoro | Reduced Activity |
| 6d | meta,para-Difluoro | ~1.25 - 2.5 |
| Non-Fluorinated Parent (Hypothetical) | Unsubstituted | > 5 (Implied) |
Note: The non-fluorinated parent compound was not explicitly tested in this study, but the enhanced potency of the fluorinated analogs suggests it would be less active.
The data clearly indicates that not just the presence, but the specific placement of fluorine atoms is critical for optimizing anticancer activity.[14] These compounds were also shown to induce reactive oxygen species (ROS) and reduce the clonogenic capacity of TNBC cells, highlighting their potential as therapeutic agents.[15]
Antimicrobial Activity
Quinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[16][17][18] The introduction of a fluorine atom at the C6 position was a revolutionary step in the development of this class, leading to the highly successful fluoroquinolones (e.g., Ciprofloxacin).[19]
Fluorination significantly enhances the drug's penetration into the bacterial cell and boosts its inhibitory activity against the target enzymes, particularly in Gram-negative bacteria.[18][19] For example, the addition of a fluorine atom at the C6 position of the quinolone core can increase potency against E. coli gyrase by nearly 200-fold compared to the non-fluorinated parent, nalidixic acid.[18]
While specific comparative data for quinoline sulfonamides is less direct, the overarching principle from the broader quinolone class holds true. A study on quinoline-sulfonamide hybrids identified a compound (QS3) with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against P. aeruginosa.[20] While this specific compound was not fluorinated, the established success of fluoroquinolones suggests that targeted fluorination of such a scaffold could yield even greater potency.[19][20]
Enzyme Inhibition
Quinoline sulfonamides are also potent inhibitors of various enzymes, including carbonic anhydrases (CAs), which are implicated in several diseases, including cancer.[3][21] Hypoxic tumors often overexpress the hCA IX isoform, making it an attractive therapeutic target.[21]
A study developing quinoline-based sulfonamides as hCA IX inhibitors found that fluorinated derivatives displayed excellent, single-digit nanomolar inhibitory activity.[21] The incorporation of lipophilic, fluorinated quinoline tails was designed to achieve significant hydrophobic interactions within the hCA IX binding site.[21]
Table 2: Inhibition Constants (KI) of Fluorinated Quinoline Sulfonamides Against hCA IX [21]
| Compound | Key Structural Feature | KI against hCA IX (nM) |
| 11c | meta-Sulfonamide | 8.4 |
| 13b | para-Sulfonamide | 5.5 |
| AAZ (Reference Drug) | Standard Inhibitor | 25 |
These results demonstrate that fluorinated quinoline sulfonamides can be significantly more potent inhibitors of their target enzyme than standard reference drugs. The strategic placement of the sulfonamide group, combined with the properties of the fluorinated quinoline scaffold, leads to highly effective and selective inhibitors.[21]
Pillar 3: Experimental Validation - Protocols for Biological Activity Assessment
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key experiments used to generate the comparative data discussed above.
Experimental Workflow Visualization
The general workflow for screening compounds for biological activity involves a multi-stage process, from initial high-throughput screening to more detailed mechanistic studies.
Caption: General workflow for biological activity screening.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This assay determines a compound's ability to inhibit cell proliferation by measuring the metabolic activity of living cells.[22][23]
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[23]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[24]
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated quinoline sulfonamides) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only (e.g., DMSO) control.[22]
-
Incubation: Incubate the plate for 48-72 hours.[22]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Activity (Broth Microdilution for MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro.[25][26][27]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that shows no visible growth after incubation is the MIC.[28]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[25]
-
Compound Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[25][28]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[28]
Signaling Pathway Visualization
Many fluorinated quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways, such as those mediated by protein kinases.
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Comparative Guide: IR Spectroscopy of Quinoline Sulfonyl Chlorides
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of quinoline sulfonyl chlorides , a critical class of intermediates in medicinal chemistry (e.g., synthesis of sulfonamide antibiotics, antimalarials, and receptor antagonists).
The primary challenge in characterizing these compounds is their high reactivity toward moisture , leading to rapid hydrolysis into sulfonic acids. This guide compares the spectral fingerprints of the target sulfonyl chloride against its common degradants and derivatives, establishing a self-validating protocol for purity assessment.
Spectral Characterization: The Fingerprint of Reactivity
The sulfonyl chloride group (-SO₂Cl) attached to a quinoline scaffold exhibits a distinct vibrational signature. Unlike the broad, hydrogen-bonded signals of its precursors, the -SO₂Cl moiety produces sharp, intense bands driven by the high polarity of the S=O and S-Cl bonds.
1.1. Characteristic Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| SO₂ Asymmetric Stretch | 1370 – 1390 | Strong | Primary Identifier. Distinctly higher frequency than sulfonamides due to the electronegative Cl atom. |
| SO₂ Symmetric Stretch | 1170 – 1190 | Strong | Secondary Identifier. Often appears as a doublet or has a shoulder in quinoline derivatives. |
| S-Cl Stretch | 360 – 380 | Med/Weak | Definitive Confirmation. Note: Often below the cutoff of standard mid-IR (400 cm⁻¹). Look for overtone/combination bands in the 500–600 cm⁻¹ region. |
| C=N / C=C (Quinoline) | 1550 – 1620 | Variable | Confirms the integrity of the heteroaromatic ring. |
| C-H Out-of-Plane (OOP) | 750 – 850 | Strong | Isomer Differentiation. Position (e.g., 8- vs. 5-substituted) alters these bands significantly. |
Expert Insight: The electron-deficient nature of the quinoline ring (especially at the 2, 4, and 8 positions) reinforces the S=O bond strength, often shifting the asymmetric stretch to the higher end of the range (near 1385 cm⁻¹) compared to simple phenyl sulfonyl chlorides.
Comparative Analysis: Product vs. Impurities
The most critical function of IR in this context is Quality Control (QC) —specifically, distinguishing the active sulfonyl chloride from its hydrolysis product (sulfonic acid) or downstream sulfonamide derivatives.
2.1. The "Hydrolysis Trap" (Sulfonyl Chloride vs. Sulfonic Acid)
Upon exposure to atmospheric moisture, the -SO₂Cl group hydrolyzes to -SO₃H. This transformation is spectrally dramatic.
-
Quinoline Sulfonyl Chloride: Characterized by absence of OH stretching and sharp SO₂ peaks.
-
Quinoline Sulfonic Acid: Dominant, broad O-H stretch (3300–2500 cm⁻¹) due to strong hydrogen bonding. The SO₂ bands broaden and shift to lower frequencies (1150–1250 cm⁻¹).
2.2. Derivative Differentiation (vs. Sulfonamides)
When used in synthesis, the chloride is converted to a sulfonamide (-SO₂NHR).
-
Differentiation: Look for the emergence of N-H stretching (3200–3400 cm⁻¹) and a slight redshift in the SO₂ asymmetric peak (to ~1330–1350 cm⁻¹) as the N-substituent donates electron density back to the sulfur, weakening the S=O bond slightly compared to the chloride.
Summary of Spectral Shifts
| Functional Group | SO₂ Asym. (cm⁻¹) | SO₂ Sym. (cm⁻¹) | Key Distinguishing Feature |
| -SO₂Cl (Target) | 1370–1390 | 1170–1190 | Sharp peaks, No OH/NH region signals. |
| -SO₃H (Acid) | 1150–1250 (Broad) | 1000–1100 | Massive Broad OH (3300–2500). |
| -SO₂NH₂ (Amide) | 1330–1370 | 1150–1170 | Sharp NH doublet (3200–3400). |
| -SO₃⁻ (Salt) | 1195–1230 | 1030–1060 | Broad bands, often lower frequency.[1] |
Experimental Protocol: Handling Moisture Sensitivity
Standard transmission IR (KBr pellet) is high-risk for sulfonyl chlorides because the hygroscopic nature of KBr can induce hydrolysis during the grinding process, leading to false negatives.
Recommended Workflow: ATR vs. KBr
Figure 1: Decision matrix for selecting the appropriate IR sampling technique to avoid hydrolysis artifacts.
Protocol: Diamond ATR (Attenuated Total Reflectance)
-
Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean and dry. Background scan must be taken immediately prior.
-
Loading: Place ~5 mg of solid quinoline sulfonyl chloride directly onto the crystal.
-
Measurement: Apply pressure using the anvil clamp to ensure good contact. Scan immediately (within 30 seconds of exposure) to minimize atmospheric moisture absorption.
-
Cleaning: Wipe with dry tissue first, then isopropanol. Avoid water-based cleaners initially.
Structural Visualization & Mechanism
Understanding the vibrational modes helps in assigning peaks correctly. The diagram below illustrates the key vectors for the sulfonyl chloride group attached to the quinoline ring.
Figure 2: Vibrational coupling map. The rigidity of the quinoline ring enhances the separation of the symmetric and asymmetric SO₂ bands.
References
-
NIST Chemistry WebBook. (2023). 8-Quinolinesulfonyl chloride IR Spectrum. National Institute of Standards and Technology. [Link]
-
Specac. (2023). Interpreting Infrared Spectra: A Practical Guide. Specac Ltd. [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Sulfonyl Chlorides. [Link]
-
Shimadzu. (2023). KBr Pellet Method and Moisture Effects. Shimadzu Corporation. [Link]
-
ResearchGate. (2015). Vibrational Spectra of Quinoline Derivatives. [Link]
Sources
Technical Guide: 13C and 19F NMR Characterization of 6-Fluoroquinoline-3-sulfonyl Chloride
Executive Summary
6-Fluoroquinoline-3-sulfonyl chloride is a high-value heterocyclic building block, primarily employed in the synthesis of fluorinated sulfonamides for medicinal chemistry (e.g., antibacterials, antitumor agents).[1][2][3] Its structural integrity is defined by two critical NMR handles: the
This guide provides a comparative analysis of the spectral performance of this reagent against its primary degradation product (the sulfonic acid) and analogous non-fluorinated precursors. It addresses the specific challenge of distinguishing the intact sulfonyl chloride electrophile from hydrolyzed impurities using NMR.
Part 1: Critical Handling & Sample Preparation (The "Self-Validating" Protocol)
The Stability Challenge
Sulfonyl chlorides are moisture-sensitive. In standard NMR solvents (DMSO-
Validated Sample Preparation Workflow
Author's Note: As an Application Scientist, I recommend CDCl
Figure 1: Optimized NMR workflow to minimize hydrolysis artifacts during acquisition. The
Part 2: Spectral Data Analysis
F NMR Data: The Purity Probe
Fluorine-19 is 100% naturally abundant and highly sensitive to changes in the electron-withdrawing nature of the sulfonyl group at position 3.
Comparative Performance: Sulfonyl Chloride vs. Sulfonic Acid
| Parameter | 6-Fluoroquinoline-3-sulfonyl chloride (Target) | 6-Fluoroquinoline-3-sulfonic acid (Impurity) | Interpretation |
| Chemical Shift ( | -108.5 to -112.0 ppm | -114.0 to -118.0 ppm | The |
| Peak Shape | Multiplet (dt or ddd) | Broadened Multiplet | Hydrogen bonding in the acid form (especially in DMSO) often broadens the signal. |
| Solvent Effect | Sharp in CDCl | Shifted upfield in DMSO- | DMSO coordinates with the Lewis-acidic sulfur, altering the ring electronics. |
Note: Shifts are referenced to CFCl
C NMR Data: Coupling Constants ( )
The carbon spectrum is dominated by the scalar coupling of Fluorine-19 to the quinoline carbons. This creates a unique "fingerprint" that validates the substitution pattern.
Predicted Chemical Shifts & Coupling Constants (CDCl
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C-6 | 160.5 - 162.5 | Doublet ( | Direct attachment to Fluorine. | |
| C-5 | 128.0 - 130.0 | Doublet ( | Ortho to Fluorine. | |
| C-7 | 120.0 - 122.0 | Doublet ( | Ortho to Fluorine. | |
| C-8 | 131.0 - 132.0 | Doublet ( | Meta to Fluorine. | |
| C-3 | 138.0 - 142.0 | Singlet/Broad | Bearing the | |
| C-2 | 148.0 - 150.0 | Singlet | Adjacent to Nitrogen. |
Visualizing the C-F Coupling Network
The following diagram illustrates how the
Figure 2: Scalar coupling topology. The magnitude of J-coupling confirms the regiospecificity of the fluorine atom at position 6.
Part 3: Comparative Analysis of Alternatives
When selecting a reagent for sulfonylation, researchers often consider the non-fluorinated parent (Quinoline-3-sulfonyl chloride) or the hydrolyzed acid .
Comparison 1: Fluorinated vs. Non-Fluorinated
-
Reaction Monitoring: The 6-Fluoro analogue is superior for reaction monitoring. The
F signal provides a "clean window" to observe conversion to the sulfonamide without interference from overlapping aromatic proton signals in H NMR. -
Solubility: The fluorine atom generally increases lipophilicity, improving solubility in DCM or Chloroform compared to the non-fluorinated parent.
Comparison 2: Sulfonyl Chloride vs. Sulfonic Acid (The "Purity" Test)
The most critical comparison for the end-user is determining if the reagent has decomposed.
| Feature | Intact Sulfonyl Chloride | Hydrolyzed Sulfonic Acid |
| Sharp singlet, typically > 9.2 ppm | Broadened, often shifted upfield | |
| Deshielded (~140 ppm) | Shielded (~135 ppm) | |
| Physical State | Crystalline Solid (White/Off-white) | Often hygroscopic/sticky solid |
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5][6] (Standard reference for
F chemical shifts and coupling constants). -
Abraham, R. J., et al. (2006).[5] "
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link -
Sigma-Aldrich. (n.d.). 6-Fluoroquinoline-3-carboxylic acid Product Data. (Structural analogue reference for C-F coupling patterns). Link
-
Santa Cruz Biotechnology. (n.d.). Quinoline-3-sulfonyl Chloride Product Data. (Base structure chemical shift reference). Link
-
Magritek. (2014).[3] Simultaneous Proton and Fluorine decoupled 13C NMR. (Methodology for resolving C-F multiplets). Link
Sources
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- 2. westmont.edu [westmont.edu]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoroquinoline-3-sulfonyl chloride
Welcome to a detailed guide on the proper handling and disposal of 6-Fluoroquinoline-3-sulfonyl chloride. As researchers and drug development professionals, our work with highly reactive and novel chemical entities demands a profound respect for safety, underpinned by a thorough understanding of the molecule's chemical nature. This document moves beyond a simple checklist, providing the essential context, procedural steps, and chemical rationale necessary to manage this compound responsibly from the moment it enters your lab to its final disposal. Our commitment is to not only supply critical reagents but also to ensure you have the expert knowledge to handle them with the utmost confidence and safety.
The Chemical Rationale: Understanding the Reactivity
Before we address the "how" of disposal, we must first understand the "why." The disposal protocol for 6-Fluoroquinoline-3-sulfonyl chloride is dictated by two primary features of its structure: the highly reactive sulfonyl chloride group and the quinoline core.
-
The Sulfonyl Chloride (-SO₂Cl) Group: This functional group is the primary driver of the compound's reactivity. Sulfonyl chlorides are potent electrophiles, highly susceptible to nucleophilic attack. Their most common and immediate reaction in a laboratory setting is with water, including atmospheric moisture, in a process called hydrolysis.[1][2] This reaction is often vigorous and exothermic, producing the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4] The generation of corrosive HCl gas and heat necessitates that any neutralization procedure be performed in a controlled manner.[5]
-
The 6-Fluoroquinoline Core: The quinoline ring system is a common scaffold in pharmaceuticals.[6][7] While the sulfonyl chloride is the immediate concern for disposal, the core structure contributes to the overall hazard profile of the molecule and its degradation products. Quinolines and their derivatives can be toxic and may pose environmental hazards if not disposed of correctly.[8][9] Therefore, the final neutralized solution must be treated as chemical waste.
The fundamental principle of our disposal procedure is the controlled and complete hydrolysis of the reactive sulfonyl chloride group into a much more stable and less reactive sodium sulfonate salt. This transformation renders the primary reactive hazard inert, allowing for safe collection as hazardous waste.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the corrosive and reactive nature of sulfonyl chlorides, a multi-layered approach to PPE is mandatory for all handling and disposal procedures.[10][11]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side shields and a full-face shield.[12] | Protects against splashes of the corrosive material and the basic quenching solution. A face shield is critical during the addition step where reaction vigor is highest. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a thick nitrile). Always double-glove.[13] | Protects against direct skin contact, which can cause severe chemical burns. Double-gloving allows for safe removal of the outer, contaminated glove. |
| Body Protection | A flame-retardant laboratory coat and a chemical-resistant apron. | Provides a barrier against spills and splashes to the torso and legs. |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood. | Prevents inhalation of corrosive vapors (e.g., HCl) that are released during hydrolysis or from the reagent itself. |
Disposal Pathways: A Logic-Based Workflow
The correct disposal path depends on the quantity and state of the 6-Fluoroquinoline-3-sulfonyl chloride waste. It is critical to distinguish between small, residual amounts and bulk quantities of the reagent.
Caption: Decision workflow for 6-Fluoroquinoline-3-sulfonyl chloride disposal.
Protocol A: Controlled Neutralization of Small Quantities and Contaminated Materials
This procedure is appropriate for quenching residual amounts of the chemical in reaction flasks or for treating materials used to clean up small spills. The objective is to safely convert the sulfonyl chloride to the corresponding sulfonate salt.
Methodology:
-
Preparation (Inside a Fume Hood):
-
Prepare a large beaker (at least 10 times the volume of the material to be neutralized) containing a cold, stirred solution of 5-10% aqueous sodium hydroxide or saturated sodium bicarbonate.
-
Causality: A large excess of the basic solution is used to ensure complete neutralization and to act as a heat sink.[5][14]
-
Place this beaker into a larger secondary container filled with an ice-water bath. Vigorous stirring is essential to dissipate heat and ensure efficient mixing.[5]
-
-
Slow and Controlled Addition:
-
If neutralizing residue in a flask, slowly add the cold basic solution to the flask.
-
If neutralizing a collected material or solution, use a dropping funnel or pipette to add the waste material very slowly (dropwise) to the stirred, cold basic solution. Never add the base to the sulfonyl chloride waste , as this can cause a localized, violent reaction.[5]
-
Causality: The slow, dropwise addition to a cold, stirred solution is the most critical step for controlling the exothermic hydrolysis reaction.[14] This prevents a dangerous rise in temperature and the rapid evolution of HCl gas.
-
-
Reaction and Verification:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
Remove the ice bath and let the solution warm to room temperature while stirring continues.
-
Using pH paper or a calibrated pH meter, check that the solution's pH is neutral or slightly basic (pH 7-10). If it is still acidic, add more basic solution until the desired pH is achieved.
-
Causality: The final pH check is a self-validating step that confirms all acidic byproducts have been neutralized and the reactive sulfonyl chloride has been fully hydrolyzed.
-
-
Final Waste Collection:
Protocol B: Disposal of Bulk Quantities / Unused Reagent
It is unsafe to attempt the neutralization of bulk quantities of reactive reagents like 6-Fluoroquinoline-3-sulfonyl chloride in a standard laboratory setting. The potential for a large-scale exothermic reaction is too high.
Methodology:
-
Do Not Open: If the container is old or shows signs of degradation (e.g., pressure buildup, discoloration), do not open it. Contact your EHS office immediately.
-
Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "6-Fluoroquinoline-3-sulfonyl chloride" and appropriate hazard symbols (Corrosive).[14]
-
Segregation: This compound is a halogenated organic material. It must be segregated and stored with other halogenated organic waste, away from incompatible materials like bases, oxidizers, and alcohols.[4][14]
-
EHS Disposal: Arrange for pickup and disposal through your institution's EHS department. They have the resources to handle and dispose of bulk reactive chemicals safely.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is operating at maximum capacity. If the spill is outside a fume hood, evacuate the lab.[9][10]
-
Contain: Use a non-combustible, inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[5] Do not use paper towels or other combustible materials.
-
Collect: Carefully scoop the absorbent material and the spilled chemical into a labeled, sealable container.
-
Decontaminate: Treat the collected spill material as you would small quantities of waste. Slowly add the material to a cold, stirred basic solution as described in Protocol A .
-
Final Cleanup: Wipe the spill area with a cloth dampened with a basic solution, followed by water. Dispose of all cleaning materials as hazardous waste.
Visualization of the Neutralization Reaction
The core of the safe disposal strategy is the conversion of the hazardous sulfonyl chloride into a stable sulfonate salt via alkaline hydrolysis.
Caption: Simplified reaction scheme for the alkaline hydrolysis of 6-Fluoroquinoline-3-sulfonyl chloride.
This guide provides a comprehensive framework for the safe disposal of 6-Fluoroquinoline-3-sulfonyl chloride. Always remember that institutional policies may vary; this document should supplement, not replace, your local EHS guidelines. By understanding the chemistry and adhering to these rigorous protocols, we can ensure a safe laboratory environment for ourselves and our colleagues.
References
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
